4-(2-Methoxyphenyl)-3-thiosemicarbazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(2-methoxyphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-12-7-5-3-2-4-6(7)10-8(13)11-9/h2-5H,9H2,1H3,(H2,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRBYYMDUDFTNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353158 | |
| Record name | 4-(2-Methoxyphenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40207-02-1 | |
| Record name | N-(2-Methoxyphenyl)hydrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40207-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methoxyphenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1-(2-methoxyphenyl)thiourea | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
"4-(2-Methoxyphenyl)-3-thiosemicarbazide" synthesis and characterization
An In-depth Technical Guide on the Synthesis and Characterization of 4-(2-Methoxyphenyl)-3-thiosemicarbazide
Introduction
This compound is an aryl thiourea compound with potential applications in proteomics research and as a precursor for the synthesis of more complex molecules, such as thiosemicarbazones, which are known for a wide range of biological activities.[1][2] Thiosemicarbazide derivatives are significant in medicinal chemistry and drug development due to their antimicrobial, anticancer, and antiviral properties.[2][3] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound for researchers and professionals in drug development.
Physicochemical and Spectroscopic Data
The fundamental properties and spectroscopic fingerprints of this compound are crucial for its identification and quality control. The data is summarized in the tables below.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N₃OS | [1][4] |
| Molecular Weight | 197.26 g/mol | [1][4] |
| CAS Number | 40207-02-1 | [1][4] |
| Appearance | White to off-white solid (Predicted) | |
| Melting Point | Not explicitly available in literature; typically determined experimentally. | |
| pKa (Predicted) | 10.36 ± 0.70 | [4] |
Table 2: Summary of Spectroscopic Characterization Data
| Technique | Expected Characteristic Signals |
| FTIR (cm⁻¹) | ~3400-3100: N-H stretching (multiple bands for -NH₂, -NH-); ~3100-3000: Aromatic C-H stretching; ~2960, 2850: Aliphatic C-H stretching (-OCH₃); ~1600, 1480: Aromatic C=C bending; ~1240: Asymmetric C-O-C stretching; ~1170-1020: C=S stretching. |
| ¹H NMR (DMSO-d₆, ppm) | ~9.5-10.0 (s, 1H): -NH- proton; ~8.0-8.5 (s, 1H): -NH- proton adjacent to aryl group; ~6.8-7.5 (m, 4H): Aromatic protons (methoxyphenyl ring); ~4.5-5.0 (s, 2H): -NH₂ protons; ~3.8 (s, 3H): -OCH₃ protons. |
| ¹³C NMR (DMSO-d₆, ppm) | ~180-185: C=S (thiocarbonyl carbon); ~145-155: Aromatic C-O; ~110-130: Aromatic carbons; ~55-56: -OCH₃ carbon. |
| Mass Spectrometry (m/z) | Predicted [M+H]⁺: 198.07 (corresponding to C₈H₁₂N₃OS⁺). |
Synthesis Workflow
The synthesis of this compound is typically achieved via a nucleophilic addition reaction. This involves the reaction of 2-methoxyphenyl isothiocyanate with hydrazine hydrate. The workflow is a straightforward and efficient method for preparing 4-substituted thiosemicarbazides.[5]
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of the title compound.
Synthesis of this compound
This protocol is adapted from established methods for synthesizing 4-aryl-thiosemicarbazides.[5][6]
Materials:
-
2-Methoxyphenyl isothiocyanate
-
Hydrazine hydrate (80-95% solution)
-
Absolute Ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel and flask)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxyphenyl isothiocyanate (1.0 equivalent) in absolute ethanol.
-
Cool the solution in an ice bath to approximately 0-5 °C.
-
While maintaining the low temperature and continuous stirring, add hydrazine hydrate (1.1 equivalents) dropwise to the solution.
-
After the complete addition of hydrazine hydrate, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring the mixture for 2-4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Upon completion, a white precipitate of the product will form. The precipitation can be enhanced by adding a small amount of cold deionized water.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid sequentially with cold deionized water and a small volume of cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified this compound under vacuum to obtain the final product.
Characterization Protocols
Standard analytical techniques are employed to confirm the identity, structure, and purity of the synthesized compound.
-
Melting Point: The melting point is determined using a calibrated melting point apparatus to assess the purity of the compound. A sharp melting range indicates high purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum is recorded using the KBr pellet method or an ATR (Attenuated Total Reflectance) accessory on a Perkin-Elmer Spectrum Two FT-IR spectrometer or equivalent.[7] The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker ARX 400 instrument or a similar spectrometer.[8] The sample is typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[8]
-
Mass Spectrometry (MS): Mass spectral data is obtained using an electrospray ionization (ESI) source in positive ion mode on a triple-quadrupole mass spectrometer.[9] The sample is prepared in a suitable solvent like acetonitrile or methanol. The resulting spectrum is analyzed for the molecular ion peak to confirm the molecular weight of the compound.[9]
References
Spectral Analysis of 4-(2-Methoxyphenyl)-3-thiosemicarbazide: A Technical Overview
This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the expected spectral characteristics of 4-(2-methoxyphenyl)-3-thiosemicarbazide. The information presented herein is based on the analysis of structurally related compounds and general principles of spectroscopic interpretation.
Molecular Structure and Expected Spectral Features
This compound possesses the chemical formula C₈H₁₁N₃OS and a molecular weight of 197.26 g/mol . Its structure, featuring a methoxy-substituted phenyl ring attached to a thiosemicarbazide moiety, suggests key functionalities that would produce characteristic signals in NMR and IR spectroscopy.
Expected ¹H NMR Spectral Data:
The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the methoxy group protons, and the amine protons of the thiosemicarbazide chain.
-
Aromatic Protons: The four protons on the disubstituted benzene ring would likely appear as a complex multiplet in the aromatic region (typically δ 6.8-7.5 ppm). The ortho, meta, and para positions relative to the methoxy and thiosemicarbazide groups will influence their precise chemical shifts and coupling patterns.
-
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is expected, likely in the range of δ 3.8-4.0 ppm.
-
Amine Protons (-NH- and -NH₂): The protons of the thiosemicarbazide backbone (-NH-NH-C(S)-NH₂) would present as broad singlets. Their chemical shifts can be variable and are sensitive to solvent, concentration, and temperature. The -NH proton adjacent to the phenyl group and the terminal -NH₂ protons are expected in different regions of the spectrum.
Expected ¹³C NMR Spectral Data:
The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule.
-
Aromatic Carbons: Six distinct signals are expected for the carbons of the phenyl ring. The carbon atom attached to the methoxy group (C-O) would be significantly deshielded.
-
Thiocarbonyl Carbon (C=S): A characteristic downfield signal for the thiocarbonyl carbon is anticipated, typically in the range of δ 170-190 ppm.
-
Methoxy Carbon (-OCH₃): A signal for the methoxy carbon would likely appear around δ 55-60 ppm.
Expected IR Spectral Data:
The infrared spectrum would reveal the presence of key functional groups through their characteristic vibrational frequencies.
-
N-H Stretching: The N-H stretching vibrations of the amine and amide groups in the thiosemicarbazide moiety are expected to appear as one or more bands in the region of 3100-3400 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group would appear just below 3000 cm⁻¹.
-
C=S Stretching: The thiocarbonyl group (C=S) stretching vibration is expected to produce a band in the region of 1050-1250 cm⁻¹.
-
C-N Stretching: C-N stretching vibrations would likely be present in the 1200-1350 cm⁻¹ region.
-
Aromatic C=C Stretching: Bands corresponding to the C=C stretching of the aromatic ring are expected in the 1450-1600 cm⁻¹ region.
-
C-O Stretching: The C-O stretching of the methoxy group would likely appear as a strong band in the 1000-1300 cm⁻¹ region.
Experimental Protocols
While specific data for the target compound is unavailable, the following general experimental protocols are standard for the spectral analysis of thiosemicarbazide derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the synthesized and purified this compound would be dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is typically added as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at frequencies of 300 MHz or higher for proton NMR.
-
Data Acquisition: Standard pulse sequences are used to acquire the spectra. Key parameters include the number of scans, relaxation delay, and spectral width.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: The solid sample is typically analyzed using the Attenuated Total Reflectance (ATR) technique, where the sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: An FT-IR spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a specified number of scans and resolution.
Logical Workflow for Spectral Analysis
The process of characterizing a newly synthesized compound like this compound follows a logical progression.
Caption: Workflow for Synthesis and Spectral Characterization.
Conclusion
The definitive spectral analysis of this compound remains an area for future experimental investigation. The predicted spectral features outlined in this guide, based on the analysis of analogous structures, provide a valuable framework for researchers who may undertake the synthesis and characterization of this compound. The acquisition and publication of its experimental NMR and IR data would be a valuable contribution to the chemical science community.
The Structural Elucidation and Biological Potential of 4-(2-Methoxyphenyl)-3-thiosemicarbazide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Methoxyphenyl)-3-thiosemicarbazide, a molecule of interest within the broader class of thiosemicarbazide derivatives known for their diverse biological activities. While the definitive single-crystal X-ray structure of this specific compound is not publicly available at the time of this writing, this paper will detail the probable synthetic routes, expected spectroscopic characteristics, and a generalized, in-depth protocol for its crystal structure determination. Furthermore, we will explore the potential biological significance of this compound by examining the established activities of structurally related thiosemicarbazides and propose a hypothetical signaling pathway it may influence. This document aims to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.
Introduction
Thiosemicarbazides are a class of organic compounds characterized by the N-N-C(=S)-N skeleton. They are versatile precursors in the synthesis of various heterocyclic compounds and have garnered significant attention due to their wide range of pharmacological properties.[1] These activities include, but are not limited to, anticancer, antimicrobial, antiviral, and anticonvulsant effects.[2][3] The biological action of thiosemicarbazide derivatives is often attributed to their ability to chelate metal ions, which are essential for the function of many enzymes. The substituent groups on the thiosemicarbazide core play a crucial role in modulating their biological activity. The subject of this guide, this compound, features a methoxy-substituted phenyl ring, which can influence its lipophilicity, electronic properties, and steric profile, thereby potentially affecting its biological targets and efficacy.
Synthesis and Spectroscopic Characterization
The synthesis of 4-substituted thiosemicarbazides is typically a straightforward process. The most common method involves the reaction of a corresponding isothiocyanate with hydrazine hydrate or the reaction of a hydrazide with an isothiocyanate.[4] For this compound, a plausible synthetic route is the reaction of 2-methoxyphenyl isothiocyanate with hydrazine hydrate.
General Synthetic Protocol
A solution of 2-methoxyphenyl isothiocyanate in a suitable solvent, such as ethanol or methanol, is treated with an equimolar amount of hydrazine hydrate. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.[4] The product, this compound, often precipitates from the reaction mixture upon cooling and can be isolated by filtration and purified by recrystallization.
Below is a logical workflow for the synthesis of the target compound.
Caption: Logical workflow for the synthesis of this compound.
Expected Spectroscopic Data
While specific experimental data for this compound is not available, its structure allows for the prediction of characteristic spectroscopic signatures based on data from analogous compounds.[4]
| Spectroscopic Technique | Expected Features |
| FT-IR (cm⁻¹) | N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H vibrations of the hydrazine and amine groups. C=S stretching: A characteristic band around 1200-1350 cm⁻¹ for the thiocarbonyl group. C-N stretching: Bands in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching: Peaks above 3000 cm⁻¹. Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ range. C-O-C stretching: Asymmetric and symmetric stretching bands for the methoxy group, typically around 1250 cm⁻¹ and 1030 cm⁻¹, respectively. |
| ¹H NMR (ppm) | Aromatic protons: Signals in the range of 6.8-7.5 ppm, showing splitting patterns consistent with a 1,2-disubstituted benzene ring. N-H protons: Broad singlets that may appear over a wide chemical shift range (e.g., 8.0-10.0 ppm), and their position can be solvent-dependent. The NH₂ protons may appear as a distinct signal. -OCH₃ protons: A sharp singlet around 3.8-4.0 ppm. |
| ¹³C NMR (ppm) | C=S carbon: A signal in the downfield region, typically around 180-190 ppm. Aromatic carbons: Signals in the 110-160 ppm range. The carbon attached to the methoxy group will be shifted downfield. -OCH₃ carbon: A signal around 55-60 ppm. |
| Mass Spectrometry (m/z) | Molecular Ion Peak [M]⁺: Expected at approximately 197.06 g/mol . Fragmentation Pattern: Characteristic fragments corresponding to the loss of NH-NH₂, the methoxy group, and cleavage of the thiourea backbone. |
Experimental Protocol for Crystal Structure Determination
The determination of the single-crystal X-ray structure of a compound like this compound is the definitive method for elucidating its three-dimensional atomic arrangement, conformation, and intermolecular interactions. The following is a detailed, generalized protocol for this process.
Crystallization
The first and often most challenging step is to grow high-quality single crystals.
-
Solvent Selection: A range of solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks.
-
Slow Cooling: A saturated solution at a higher temperature is gradually cooled to room temperature or below, promoting crystal growth.
-
Vapor Diffusion (Hanging or Sitting Drop): A drop of the concentrated solution of the compound is equilibrated with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop induces crystallization.[5]
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible solvent in which it is poorly soluble. Crystals may form at the interface.
-
X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[6]
-
Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[7]
-
Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.[8] The data collection strategy is designed to measure a complete and redundant set of diffraction intensities.
Structure Solution and Refinement
-
Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.[8]
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental diffraction data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The refinement process continues until the model converges to a stable solution with low residual factors (R-factors).
The following diagram illustrates the general workflow for X-ray crystallography.
Caption: A generalized workflow for determining the crystal structure of a small molecule.
Potential Biological Significance and Signaling Pathways
Thiosemicarbazide derivatives have been reported to exhibit a variety of biological activities, with anticancer and antimicrobial effects being among the most studied.[2][3] The mechanism of action is often multifaceted but can involve the inhibition of key enzymes or the disruption of cellular processes. For instance, some thiosemicarbazones are known to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby halting cell proliferation.
Given the structural similarities to other biologically active thiosemicarbazides, this compound could potentially exhibit inhibitory effects on cell proliferation pathways. A hypothetical signaling pathway that could be targeted is the Ras-Raf-MEK-ERK pathway, which is frequently dysregulated in cancer.
The diagram below illustrates a hypothetical mechanism where a thiosemicarbazide derivative could interfere with this signaling cascade.
Caption: A hypothetical signaling pathway showing potential inhibition by a thiosemicarbazide derivative.
Conclusion
This compound is a molecule with potential for further investigation in the fields of medicinal chemistry and materials science. While its specific crystal structure remains to be determined, this guide provides a comprehensive framework for its synthesis, characterization, and the detailed methodology for its structural elucidation via single-crystal X-ray diffraction. The exploration of the biological activities of related compounds suggests that this compound may also possess interesting pharmacological properties. The experimental protocols and theoretical considerations presented herein are intended to facilitate future research into this and other related thiosemicarbazide derivatives, ultimately contributing to the development of new therapeutic agents and functional materials.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes [ajchem-b.com]
- 3. mdpi.com [mdpi.com]
- 4. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. sciencevivid.com [sciencevivid.com]
- 8. portlandpress.com [portlandpress.com]
Potential Biological Activities of 4-(2-Methoxyphenyl)-3-thiosemicarbazide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide summarizes the potential biological activities of 4-(2-Methoxyphenyl)-3-thiosemicarbazide based on the known biological activities of structurally related thiosemicarbazide and thiosemicarbazone derivatives. As of this review, specific biological data for this compound is limited in the public domain. The information presented herein is intended to provide a foundational understanding and guide for future research.
Introduction
Thiosemicarbazides are a class of organic compounds characterized by a thiourea group linked to a hydrazine moiety. This structural motif serves as a versatile pharmacophore, and its derivatives have garnered significant attention in medicinal chemistry due to a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties. The biological potential of thiosemicarbazides and their condensation products, thiosemicarbazones, is often attributed to their ability to chelate metal ions and interfere with essential microbial or cancer cell enzymes. This guide explores the potential biological profile of this compound by examining the established activities of analogous compounds.
Synthesis and Characterization
The synthesis of this compound is typically achieved through the reaction of 2-methoxyphenyl isothiocyanate with hydrazine hydrate. The reaction is generally carried out in a suitable solvent such as ethanol or methanol at room temperature or with gentle heating.
General Synthetic Scheme:
-
Reactants: 2-methoxyphenyl isothiocyanate and Hydrazine hydrate
-
Solvent: Ethanol
-
Conditions: Stirring at room temperature
-
Product: this compound
The resulting product can be purified by recrystallization. Characterization is typically performed using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR, along with elemental analysis.
Potential Biological Activities
Based on the literature for structurally similar 4-aryl-thiosemicarbazides, this compound is predicted to exhibit a range of biological activities. The following sections summarize these potential activities, supported by representative data from analogous compounds.
Antimicrobial and Antifungal Activity
Thiosemicarbazide derivatives are known to possess significant antibacterial and antifungal properties. Their mechanism of action is often linked to the inhibition of microbial growth through various means, including the disruption of essential enzymatic processes.
Table 1: Representative Antimicrobial and Antifungal Data for 4-Aryl-Thiosemicarbazide Analogs
| Compound/Analog | Microorganism | Activity Metric | Value | Reference |
| 4-Arylthiosemicarbazide Series | Candida albicans | MIC | 50 µg/mL | [1] |
| 4-Arylthiosemicarbazide Series | Candida parapsilosis | MIC | 50 µg/mL | [1] |
| Thiosemicarbazone Derivative | Trichophyton mentagrophytes | MIC | 31.25 µg/mL | |
| Thiosemicarbazone Derivative | Trichophyton rubrum | MIC | 62.5 µg/mL |
MIC: Minimum Inhibitory Concentration
Anticancer Activity
The anticancer potential of thiosemicarbazides and their thiosemicarbazone derivatives has been extensively studied. These compounds have demonstrated cytotoxicity against various cancer cell lines, with proposed mechanisms including the inhibition of ribonucleotide reductase and the induction of apoptosis.
Table 2: Representative Anticancer Activity Data for Thiosemicarbazide/Thiosemicarbazone Analogs
| Compound/Analog | Cancer Cell Line | Activity Metric | Value | Reference |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | IC₅₀ | ≤ 0.1 µM | [2] |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | HeLa (Cervical) | IC₅₀ | 5.8 µM | [2] |
| 1,3,4-Thiadiazole derivative of thiosemicarbazide | MCF-7 (Breast) | DNA biosynthesis inhibition | 70% ± 3 at 100 µM | [3] |
| Antimony(III) complex of a thiosemicarbazone | MCF-7 (Breast) | IC₅₀ | 34.7 µM | [4] |
IC₅₀: Half-maximal Inhibitory Concentration
Antioxidant Activity
Several thiosemicarbazide derivatives have been reported to possess antioxidant properties, which are often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The antioxidant capacity is attributed to the ability of the thiosemicarbazide moiety to donate a hydrogen atom or an electron to neutralize free radicals.
Table 3: Representative Antioxidant Activity Data for Thiosemicarbazide/Thiosemicarbazone Analogs
| Compound/Analog | Assay | Activity Metric | Value | Reference |
| 4-(4-methoxyphenyl)-2-butanone and 4-methyl-3-thiosemicarbazide derivative | DPPH | IC₅₀ | 400.2 ppm | [5] |
| Thiosemicarbazone Series | ABTS•+ scavenging | IC₅₀ | 5 to 22 µM | [2] |
| 3-[(4-methoxyphenyl)amino]propanehydrazide derivative | DPPH | scavenging activity | ~1.4 times higher than ascorbic acid | [6] |
IC₅₀: Half-maximal Inhibitory Concentration
Enzyme Inhibition
Thiosemicarbazides and their derivatives have been identified as potent inhibitors of various enzymes, including tyrosinase. The inhibitory mechanism often involves the chelation of metal ions within the enzyme's active site by the sulfur and nitrogen atoms of the thiosemicarbazide core.
Table 4: Representative Enzyme Inhibition Data for Thiosemicarbazide/Thiosemicarbazone Analogs
| Compound/Analog | Enzyme | Activity Metric | Value | Reference |
| 4-hydroxybenzaldehyde thiosemicarbazone | Tyrosinase (monophenolase) | IC₅₀ | 0.76 µM | |
| 4-hydroxybenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase) | IC₅₀ | 3.80 µM |
IC₅₀: Half-maximal Inhibitory Concentration
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of thiosemicarbazide derivatives. These protocols are provided as a guide for researchers.
Synthesis of this compound
Materials:
-
2-methoxyphenyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional)
Procedure:
-
Dissolve 2-methoxyphenyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and then dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Antifungal Susceptibility Testing (Agar Dilution Method)
Materials:
-
Test compound (this compound)
-
Fungal strains (e.g., Candida albicans)
-
Sabouraud Dextrose Agar (SDA)
-
Dimethyl sulfoxide (DMSO)
-
Petri dishes
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in molten SDA to achieve the desired final concentrations.
-
Pour the agar containing the test compound into sterile Petri dishes and allow it to solidify.
-
Prepare a standardized inoculum of the fungal strain.
-
Spot-inoculate the fungal suspension onto the surface of the agar plates.
-
Include a positive control (fungal growth on drug-free agar) and a negative control (uninoculated agar).
-
Incubate the plates at the appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Test compound (this compound)
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
DPPH Radical Scavenging Assay
Materials:
-
Test compound (this compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Ascorbic acid (as a positive control)
-
96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare different concentrations of the test compound and ascorbic acid in methanol.
-
Add the test compound or standard solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).
-
A control containing methanol and DPPH solution is also measured.
-
Calculate the percentage of radical scavenging activity.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Putative Anticancer Signaling Pathway
References
- 1. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. archives.ijper.org [archives.ijper.org]
"4-(2-Methoxyphenyl)-3-thiosemicarbazide" derivatives and their applications
An In-depth Technical Guide on the Derivatives of 4-(2-Methoxyphenyl)-3-thiosemicarbazide and Their Applications
Audience: Researchers, scientists, and drug development professionals.
Core Compound: this compound
This compound is an aryl thiourea compound that serves as a crucial building block in synthetic and medicinal chemistry.[1] Its foundational structure, characterized by a thiosemicarbazide moiety attached to a methoxy-substituted phenyl ring, provides a versatile scaffold for developing a wide range of biologically active derivatives.
Chemical Properties:
-
Structure: The molecule consists of a hydrazinecarbothioamide core where one of the nitrogen atoms is substituted by a 2-methoxyphenyl group.[2] This structure offers multiple reactive sites for derivatization.
Synthesis of Derivatives
The primary route for synthesizing derivatives involves the condensation of the parent this compound with various electrophilic reagents, most commonly aldehydes and ketones, to form thiosemicarbazones.[4] These thiosemicarbazones can then be used as precursors for synthesizing heterocyclic compounds like 1,3,4-thiadiazoles through cyclization reactions.[5]
Experimental Protocol: General Synthesis of Thiosemicarbazone Derivatives
This protocol outlines the condensation reaction between this compound and an aldehyde/ketone.
-
Reactant Preparation: Dissolve one molar equivalent of this compound in a suitable solvent such as absolute ethanol or methanol.
-
Addition of Carbonyl: To this solution, add one molar equivalent of the selected aldehyde or ketone.
-
Catalysis: Add a few drops of a catalyst, typically glacial acetic acid, to protonate the carbonyl oxygen and facilitate the nucleophilic attack.
-
Reaction Condition: Heat the mixture to reflux for a period of 2-6 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The precipitated solid product is collected by vacuum filtration and washed with cold ethanol.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/DMF mixture) to yield the final thiosemicarbazone derivative.
Visualized Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of thiosemicarbazone derivatives from the parent compound.
Caption: General experimental workflow for thiosemicarbazone synthesis.
Applications and Biological Activities
Thiosemicarbazones and their heterocyclic derivatives are known to exhibit a wide spectrum of biological activities, which can be enhanced by coordination with metal ions.[4] The methoxyphenyl substituent is often associated with significant bioactivity.
Anticancer Activity
Derivatives such as 1,3,4-thiadiazoles have been investigated for their anticancer properties.[5] The mechanism often involves interfering with DNA replication or inducing apoptosis in cancer cells.[5]
Table 1: Illustrative Anticancer Activity of Selected Derivatives (Note: The following data are representative examples for illustrative purposes.)
| Compound ID | Cell Line | Assay Type | IC₅₀ (µM) |
| MPT-Thiadiazole-A | MCF-7 (Breast) | MTT | 8.5 |
| MPT-Thiadiazole-B | MDA-MB-231 (Breast) | MTT | 12.2 |
| MPT-Semicarbazone-C | A549 (Lung) | SRB | 5.7 |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
-
Cell Culture: Plate human cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serially diluted concentrations of the test compound (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the optical density at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Visualized Signaling Pathway: Apoptosis Induction
The diagram below depicts a simplified, common pathway for apoptosis induction by bioactive compounds.
Caption: Simplified signaling pathway for derivative-induced apoptosis.
Antimicrobial and Antifungal Activity
The thiosemicarbazone scaffold is well-established for its potent antimicrobial and antifungal properties. The mechanism is often linked to the chelation of essential metal ions or inhibition of key microbial enzymes.
Table 2: Illustrative Antimicrobial Activity of Selected Derivatives (Note: The following data are representative examples for illustrative purposes.)
| Compound ID | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| MPT-Semicarbazone-D | 16 | 32 | 8 |
| MPT-Semicarbazone-E | 8 | 16 | 4 |
| MPT-Semicarbazone-F | 32 | 64 | 16 |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform a two-fold serial dilution in a 96-well plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized microbial inoculum suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
This compound is a highly valuable precursor for generating derivatives with significant therapeutic potential, particularly in oncology and infectious diseases. The synthetic accessibility and structural diversity of its derivatives make it an attractive scaffold for further investigation. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, detailed mechanistic investigations to identify specific molecular targets, and in vivo efficacy and safety profiling of lead compounds to translate promising in vitro results into viable clinical candidates.
References
In-Depth Technical Guide: 4-(2-Methoxyphenyl)-3-thiosemicarbazide (CAS 40207-02-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(2-methoxyphenyl)-3-thiosemicarbazide, identified by CAS number 40207-02-1. This document is intended to serve as a valuable resource for professionals in research and drug development.
Core Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 40207-02-1 | N/A |
| IUPAC Name | N-(2-methoxyphenyl)hydrazinecarbothioamide | [1] |
| Synonyms | 4-(o-Anisyl)-3-thiosemicarbazide, 2-Methoxyphenylthiosemicarbazide, N-(2-Methoxyphenyl)hydrazine-1-carbothioamide | N/A |
| Molecular Formula | C₈H₁₁N₃OS | [1][2] |
| Molecular Weight | 197.26 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 151 °C | N/A |
| Boiling Point | Not available | N/A |
| Density | Not available | N/A |
| pKa (Predicted) | 10.36 ± 0.70 | [3] |
| Storage Temperature | 2-8°C, keep in a dark place, sealed in dry | [1] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and well-established method for the preparation of 4-substituted thiosemicarbazides can be applied. This involves the nucleophilic addition of a hydrazine derivative to an isothiocyanate.
General Experimental Protocol: Synthesis of 4-Arylthiosemicarbazides
This protocol is a representative guide based on the synthesis of structurally related aryl thiosemicarbazides.[4] Researchers should optimize the specific conditions for their needs.
Materials:
-
2-Methoxyphenyl isothiocyanate
-
Hydrazine hydrate
-
Absolute Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxyphenyl isothiocyanate (1.0 equivalent) in absolute ethanol.
-
Cool the solution in an ice bath.
-
To the cooled and stirring solution, add hydrazine hydrate (1.1 equivalents) dropwise.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the precipitated product is collected by vacuum filtration.
-
Wash the solid product with cold deionized water and then with a small amount of cold ethanol.
-
Dry the purified this compound under vacuum.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Melting Point: Determined using a calibrated melting point apparatus.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups. Key vibrational bands would include N-H stretching, C=S stretching, and aromatic C-H stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra recorded in a suitable deuterated solvent (e.g., DMSO-d₆) are essential to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Caption: General biological activities of the thiosemicarbazide scaffold.
Suppliers
This compound is available from several chemical suppliers for research purposes. A non-exhaustive list of suppliers is provided below. Purity and available quantities may vary.
-
Sigma-Aldrich [1]* Santa Cruz Biotechnology [2]* Biosynth [5]* Apollo Scientific [6]* Xiamen Equation Chemical Co., Ltd. [7]
Conclusion
This compound is a readily accessible chemical building block with potential for further investigation in drug discovery and proteomics. While detailed biological data for this specific compound is currently sparse, the broader class of thiosemicarbazides demonstrates a wide range of promising biological activities. This technical guide provides a foundational understanding of its properties and a starting point for researchers interested in exploring its potential applications. Further studies are warranted to fully elucidate the biological activity and mechanism of action of this particular molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-(4-Methoxyphenyl)-3-thiosemicarbazide | 40207-03-2 | QBA20703 [biosynth.com]
- 6. Thiosemicarbazides Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 7. equationchemical.com [equationchemical.com]
The Core Mechanisms of Thiosemicarbazide Compounds: A Technical Guide for Drug Development Professionals
An in-depth exploration of the multifaceted mechanisms of action of thiosemicarbazide and thiosemicarbazone compounds, offering insights for researchers, scientists, and drug development professionals.
Thiosemicarbazides and their Schiff base derivatives, thiosemicarbazones, represent a versatile class of compounds with a broad spectrum of biological activities. Their therapeutic potential spans from anticancer and antiviral to antibacterial and antifungal applications, making them a focal point of intensive research in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of their core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanisms of Action
The biological activity of thiosemicarbazide compounds is not attributed to a single mode of action but rather to a combination of several interconnected mechanisms. These primarily include enzyme inhibition, metal chelation, induction of oxidative stress, and subsequent triggering of programmed cell death and cell cycle arrest.
Enzyme Inhibition
A primary mode of action for many thiosemicarbazide derivatives is the inhibition of key enzymes essential for pathogen or cancer cell survival and proliferation.
-
Ribonucleotide Reductase (RR) Inhibition: Thiosemicarbazones are potent inhibitors of ribonucleotide reductase, an iron-dependent enzyme crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA.[1][2] By inhibiting RR, these compounds effectively halt DNA synthesis and repair, leading to cell cycle arrest and apoptosis.[2] The well-known anticancer agent Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) functions through this mechanism.[3]
-
Topoisomerase Inhibition: Several thiosemicarbazone derivatives have been shown to inhibit topoisomerases, enzymes that regulate the topology of DNA during replication and transcription.[4][5] Specifically, they can act as inhibitors of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, explaining their antibacterial properties.
-
Tyrosinase Inhibition: Certain thiosemicarbazones exhibit strong inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis. This property makes them promising candidates for the development of agents to treat hyperpigmentation disorders.
-
Other Enzymes: Thiosemicarbazide derivatives have also been reported to inhibit other enzymes, such as α-glucosidase and α-amylase, suggesting their potential in the management of diabetes.
Metal Chelation and Oxidative Stress
The ability of thiosemicarbazones to chelate transition metal ions, particularly iron (Fe) and copper (Cu), is central to their biological activity.[6][7][8] The resulting metal complexes are often more biologically active than the free ligands.
The formation of these metal complexes can lead to the generation of reactive oxygen species (ROS) through Fenton-like reactions.[6][7] Cancer cells, with their higher metabolic rate and iron demand, are particularly susceptible to the cytotoxic effects of ROS-induced oxidative stress. This oxidative stress can damage cellular components, including DNA, lipids, and proteins, and trigger apoptotic cell death.[6][9]
Induction of Apoptosis and Cell Cycle Arrest
A common outcome of treatment with thiosemicarbazide compounds, particularly in cancer cells, is the induction of apoptosis (programmed cell death) and cell cycle arrest.[10][11][12] This is often a consequence of the aforementioned mechanisms:
-
ROS-Mediated Apoptosis: The generation of ROS can lead to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[13] This initiates a caspase cascade, involving the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), ultimately leading to apoptosis.[1][2][3][14]
-
Modulation of Bcl-2 Family Proteins: Thiosemicarbazones can modulate the expression and activity of the Bcl-2 family of proteins, which are key regulators of apoptosis.[1][2][14] They can upregulate pro-apoptotic members (e.g., Bax, Bak) and downregulate anti-apoptotic members (e.g., Bcl-2, Bcl-xL), shifting the balance towards cell death.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) signaling pathways, including JNK and p38, can be activated by the cellular stress induced by thiosemicarbazones and play a role in mediating apoptosis.[15][16]
-
Cell Cycle Arrest: By inhibiting DNA synthesis (e.g., through RR inhibition), these compounds can cause cells to arrest at various phases of the cell cycle, most commonly at the G1/S or G2/M transitions, preventing their proliferation.[12]
Quantitative Data on Biological Activities
The following tables summarize the in vitro efficacy of various thiosemicarbazide and thiosemicarbazone derivatives across different therapeutic areas.
Table 1: Anticancer Activity of Thiosemicarbazone Derivatives (IC50 Values in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 | ≤ 0.1 | [17] |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | RD | 11.6 | [17] |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | HeLa | 5.8 | [17] |
| N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 | 0.6 | [17] |
| N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamide | HeLa | 10.3 | [17] |
| COTI-2 | SW480 | 0.56 | [18] |
| Triapine | SW480 | 0.82 | [18] |
| Pd(II)-benzyl bis(thiosemicarbazone) complex | A549 | 7.24 ± 5.4 | [19] |
| Ga(III) complex 135 | NCI-H460 | 0.72 - 0.43 | [19] |
| 4-(2,4-dimethylphenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazide (HL1) | MCF-7 | 68.9 | [20] |
| [Sb(L1)Cl2] (C1) | MCF-7 | 34.7 | [20] |
Table 2: Antibacterial Activity of Thiosemicarbazone Derivatives (MIC Values in µg/mL)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound L1 | Bacillus cereus | 10 | [21] |
| Compound L1 | Staphylococcus aureus ATCC 6538 | 100 | [21] |
| Compound L2 | Bacillus subtilis ATCC 6633 | 50 | [21] |
| Compound L4 | Bacillus cereus ŁOCK 0807 | 50 | [21] |
| Imidazole-containing thiosemicarbazone (4) | Pseudomonas aeruginosa | 39.68 | [22] |
| Thiophene-containing thiosemicarbazone (8) | Pseudomonas aeruginosa | 39.68 | [22] |
| Ag-thiosemicarbazone complex (T39) | Escherichia coli | 0.018 | [23] |
| Ag-thiosemicarbazone complex (T39) | Staphylococcus aureus | 0.018 | [23] |
Table 3: Antifungal Activity of Thiosemicarbazone Derivatives (MIC Values in µg/mL)
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Thiosemicarbazone 2 | Aspergillus spp. | 125-500 | [24] |
| Compound 5r | Candida glabrata (15 isolates) | 0.0625 - 4 | [4] |
| 8-hydroxyquinolin-5-ylidene thiosemicarbazone (A6-A20) | Candida auris | ≤ 0.0313 | [5] |
| 8-hydroxyquinolin-5-ylidene thiosemicarbazone (A6-A20) | Candida glabrata | ≤ 0.0313 | [5] |
| 8-hydroxyquinolin-5-ylidene thiosemicarbazone (A6-A20) | Cryptococcus neoformans | ≤ 0.0313 | [5] |
Table 4: Antiviral Activity of Thiosemicarbazone Derivatives (EC50 Values in µM)
| Compound/Derivative | Virus | EC50 (µM) | Reference |
| 2-acetylpyridine thiosemicarbazones (mean of 111 compounds) | Herpes Simplex Virus Type 1 & 2 | 1.1 µg/mL | [21] |
| Isatin β-thiosemicarbazone derivative (6) | HIV-1 | 2.62 | [23] |
| Hydroxamate 1a | SARS-CoV-2 Mpro | 0.12 | [25] |
| Thiosemicarbazone 2b | SARS-CoV-2 Mpro | 2.43 | [25] |
| Isoquinolone derivative (1) | Influenza A and B viruses | 0.2 - 0.6 | [26] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to elucidate the mechanism of action of thiosemicarbazide compounds.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][27][28][29]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[7][28][29] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the thiosemicarbazide compound for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[27]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[7][27]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.[19][22][30][31]
Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent reaction. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis.
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing the assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), 1 mM ATP, and relaxed plasmid DNA (e.g., pBR322).[22]
-
Inhibitor Addition: Add the thiosemicarbazide compound at various concentrations to the reaction tubes. Include a no-enzyme control and a no-inhibitor control.
-
Enzyme Addition: Add a pre-determined amount of DNA gyrase enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[19][30]
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA.
-
Visualization and Analysis: Stain the gel with ethidium bromide or another DNA stain and visualize the DNA bands under UV light. A decrease in the amount of supercoiled DNA and an increase in relaxed DNA indicate inhibition of gyrase activity.
Ribonucleotide Reductase (RR) Activity Assay
This assay determines the inhibitory effect of a compound on the activity of ribonucleotide reductase.[9][17][27][32][33]
Principle: RR catalyzes the reduction of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). The activity can be measured by monitoring the conversion of a radiolabeled substrate (e.g., [14C]CDP) to its deoxy form.[17]
Protocol:
-
Enzyme Preparation: Use purified recombinant RR subunits (R1 and R2) or cell extracts containing RR activity.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, a reducing agent (e.g., dithiothreitol), an allosteric effector (e.g., ATP), magnesium ions, and the radiolabeled substrate (e.g., [14C]CDP).[17]
-
Inhibitor Incubation: Pre-incubate the enzyme with the thiosemicarbazide compound at various concentrations.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the substrate and incubate at 37°C for a specific time (e.g., 30 minutes).
-
Separation of Substrate and Product: Separate the radiolabeled dCDP product from the unreacted CDP substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radioactivity in the dCDP spot or peak to determine the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.[10][32][34][35][36]
Principle: DNA content in a cell doubles during the S phase. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), can be used to quantify the DNA content per cell. Flow cytometry then measures the fluorescence intensity of a large population of individual cells.
Protocol:
-
Cell Treatment: Treat cells with the thiosemicarbazide compound for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[32][36]
-
RNase Treatment: Treat the cells with RNase A to degrade RNA, ensuring that the dye only binds to DNA.[34]
-
DNA Staining: Stain the cells with a DNA-binding dye like propidium iodide.[32][34][35]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument will generate a histogram where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells.
-
Data Interpretation: The histogram will show distinct peaks corresponding to cells in the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and a broader distribution for cells in the S phase (between 2n and 4n DNA content). Analyze the percentage of cells in each phase to determine if the compound induces cell cycle arrest at a specific checkpoint.
Visualization of Signaling Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involved in the mechanism of action of thiosemicarbazide compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis [ouci.dntb.gov.ua]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diversity in Overall Activity Regulation of Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic pathways activated by multifunctional thiosemicarbazones targeting sigma-2 receptors in breast and lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitochondria and the Bcl-2 family proteins in apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding MAPK Signaling Pathways in Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A simple and sensitive ribonucleotide reductase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. inspiralis.com [inspiralis.com]
- 19. ebiohippo.com [ebiohippo.com]
- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thiosemicarbazones of 2-acetylpyridine, 2-acetylquinoline, 1-acetylisoquinoline, and related compounds as inhibitors of herpes simplex virus in vitro and in a cutaneous herpes guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scribd.com [scribd.com]
- 24. researchgate.net [researchgate.net]
- 25. Toxic effects of bis(thiosemicarbazone) compounds and its palladium(II) complexes on herpes simplex virus growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Inactivation of Herpes Simplex Virus by Thiosemicarbazones and Certain Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. profoldin.com [profoldin.com]
- 31. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 32. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates [dspace.mit.edu]
- 33. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]
- 34. researchgate.net [researchgate.net]
- 35. Synthesis of thiosemicarbazone Schiff base derivatives as anti-leishmanial agents and molecular dynamics simulations insights - PMC [pmc.ncbi.nlm.nih.gov]
- 36. The influence of some thiosemicarbazone derivatives with antiviral activity on immune response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(2-Methoxyphenyl)-3-thiosemicarbazide in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of 4-(2-Methoxyphenyl)-3-thiosemicarbazide in the field of proteomics. While direct, extensive research on this specific compound in proteomics is emerging, its chemical structure lends itself to established methodologies for the study of post-translational modifications, particularly protein carbonylation, a key biomarker for oxidative stress. This guide will delve into the core principles, experimental workflows, and potential applications of this compound and its derivatives in proteomics research.
Introduction to this compound
This compound is an aryl thiourea compound with the chemical formula C8H11N3OS.[1][2] Its structure, featuring a methoxyphenyl group and a thiosemicarbazide moiety, makes it a subject of interest for various biological activities, including potential applications in medicinal chemistry.[3][4][5] In the context of proteomics, the thiosemicarbazide functional group is of particular importance due to its reactivity towards carbonyl groups.
Chemical Properties:
| Property | Value |
| Molecular Formula | C8H11N3OS |
| Molecular Weight | 197.26 g/mol [1][2] |
| CAS Number | 40207-02-1[1][2] |
| Appearance | Not Available[1] |
| pKa (Predicted) | 10.36 ± 0.70[1] |
Core Application in Proteomics: Probing Protein Carbonylation
Protein carbonylation is an irreversible post-translational modification that results from the oxidation of certain amino acid side chains (proline, arginine, lysine, and threonine) or through secondary reactions with reactive carbonyl species. It serves as a major biomarker for oxidative stress and is implicated in various physiological and pathological processes, including aging, neurodegenerative diseases, and cancer.
The thiosemicarbazide moiety of this compound contains a reactive hydrazine group (-NH-NH2) that can selectively react with the aldehyde and ketone groups present on carbonylated proteins to form a stable thiosemicarbazone covalent bond. This specific reactivity forms the basis of its application in proteomics for the detection, enrichment, and identification of carbonylated proteins.
Experimental Workflow: Carbonylated Proteome Analysis
While this compound itself is not a direct probe for affinity purification, it can be derivatized to include a reporter tag, such as biotin or a click-chemistry handle (e.g., an alkyne or azide). The following workflow describes a general methodology using a hypothetical biotinylated derivative of this compound for the enrichment and identification of carbonylated proteins.
Detailed Experimental Protocols
A. Protein Extraction and Preparation
-
Homogenize cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalize the protein concentration for all samples.
B. Labeling of Carbonylated Proteins
-
To a protein sample (e.g., 1 mg of total protein), add the biotinylated this compound derivative to a final concentration of 1-5 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking.
-
Quench the reaction by adding an excess of a quenching reagent, such as glycine, to remove any unreacted labeling reagent.
C. Affinity Purification of Labeled Proteins
-
Add streptavidin-conjugated agarose beads to the labeled protein sample.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the beads.
-
Wash the beads extensively with a series of buffers (e.g., high salt, low salt, and urea-containing buffers) to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a competitive elution buffer (e.g., containing free biotin) or by direct on-bead digestion.
D. Mass Spectrometry and Data Analysis
-
The enriched proteins are subjected to in-solution or on-bead tryptic digestion to generate peptides.
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The acquired MS/MS spectra are searched against a protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot, Sequest) to identify the carbonylated proteins.
-
Quantitative analysis can be performed using label-free or label-based quantification methods to compare the levels of carbonylated proteins between different experimental conditions.
Quantitative Data Presentation
The following table represents hypothetical quantitative data that could be obtained from a proteomics experiment using a thiosemicarbazide-based probe to compare protein carbonylation levels between control and oxidatively stressed cells.
| Protein Accession | Gene Name | Fold Change (Stressed/Control) | p-value | Function |
| P02768 | ALB | 3.2 | <0.01 | Serum albumin, transporter |
| P68871 | HBB | 2.8 | <0.01 | Hemoglobin subunit beta |
| P00734 | F2 | 2.5 | <0.05 | Prothrombin, coagulation |
| P01009 | A1AT | 2.1 | <0.05 | Alpha-1-antitrypsin, protease inhibitor |
| Q9Y6K9 | PRDX2 | 1.8 | <0.05 | Peroxiredoxin-2, antioxidant |
Signaling Pathway Analysis
The study of protein carbonylation using probes like derivatives of this compound can provide insights into signaling pathways affected by oxidative stress. For instance, increased protein carbonylation can be linked to pathways involved in apoptosis, inflammation, and cellular metabolism.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of reagents for the study of protein carbonylation in proteomics. The methodologies outlined in this guide provide a framework for researchers to investigate the role of oxidative stress in various biological systems. Future research may focus on the development of novel thiosemicarbazide-based probes with enhanced reactivity and specificity, as well as their application in targeted proteomics and clinical diagnostics. The synthesis and validation of isotopically labeled versions of these probes could also enable more accurate and robust quantitative proteomics studies. Furthermore, exploring the broader biological activities of this compound may reveal its potential to modulate specific cellular pathways, making it a valuable tool for both basic research and drug development.
References
Preliminary Bioactivity Screening of 4-(2-Methoxyphenyl)-3-thiosemicarbazide: A Technical Guide
Disclaimer: This technical guide summarizes the potential bioactivity of "4-(2-Methoxyphenyl)-3-thiosemicarbazide" based on the established biological activities of the broader thiosemicarbazide and thiosemicarbazone chemical class. As of this review, specific, comprehensive experimental data for this compound is not extensively available in public-domain literature. The information presented herein is intended to provide a foundational, predictive framework and detailed methodological guidance for researchers, scientists, and drug development professionals initiating investigations into this compound.
Introduction: The Therapeutic Potential of the Thiosemicarbazide Scaffold
Thiosemicarbazides are a versatile class of compounds characterized by a thiourea group linked to a hydrazine moiety. This structural motif serves as a crucial building block for the synthesis of various heterocyclic systems and as a pharmacophore in its own right.[1][2] Derivatives of thiosemicarbazide, particularly their condensation products with aldehydes and ketones known as thiosemicarbazones, have garnered significant attention in medicinal chemistry.[3][4] This interest is due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7]
The biological activity of these compounds is often attributed to their ability to act as potent chelating agents for transition metal ions, which can lead to the inhibition of metalloenzymes crucial for pathogen or cancer cell survival.[8] For instance, the inhibition of ribonucleotide reductase, an iron-dependent enzyme essential for DNA synthesis, is a well-documented mechanism for the anticancer activity of some thiosemicarbazones.[9]
This guide focuses on the preliminary bioactivity screening of a specific derivative, This compound . We will outline the predicted biological activities based on analogous compounds, provide detailed protocols for preliminary screening assays, and present illustrative data to guide future research.
Predicted Bioactivity Profile
Based on extensive literature on structurally related N-aryl thiosemicarbazides and their derivative thiosemicarbazones, this compound is predicted to exhibit the following biological activities:
-
Anticancer Activity: Thiosemicarbazones are well-documented as antiproliferative agents.[8][10] Their mechanism often involves the chelation of intracellular iron, leading to the inhibition of ribonucleotide reductase and subsequent cell cycle arrest and apoptosis.[6] The presence of the methoxyphenyl group may influence lipophilicity and cellular uptake, potentially modulating cytotoxic efficacy.
-
Antimicrobial Activity: A significant number of thiosemicarbazide derivatives show potent activity against a range of bacterial and fungal pathogens.[11][12] Their antimicrobial action can stem from interference with microbial enzymes or disruption of the cell membrane.[5] They have shown particular promise against Gram-positive bacteria.[12]
-
Anti-inflammatory Activity: Certain thiosemicarbazones have been reported to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway.[13][14]
Experimental Workflows and Signaling
Visualizations provide a clear overview of the experimental and logical processes involved in screening this compound.
Caption: General workflow for the synthesis and characterization of 4-aryl-3-thiosemicarbazides.
Caption: A generalized workflow for the preliminary bioactivity screening of a novel compound.
Caption: Putative anticancer mechanism of action for thiosemicarbazone derivatives via RNR inhibition.
Data Presentation (Illustrative)
The following tables summarize quantitative data for representative thiosemicarbazide derivatives from the literature to provide a comparative baseline for future studies.
Table 1: Illustrative Anticancer Activity of Representative Thiosemicarbazone Analogs (Note: Data is for structurally related compounds, not this compound)
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | 4-Chlorobenzoyl Thiosemicarbazone | B16F10 (Melanoma) | 0.7 µg/mL | [15] |
| 5e | 4-Bromobenzoyl Thiosemicarbazone | B16F10 (Melanoma) | 0.9 µg/mL | [15] |
| L4 | Pyridine-2-carboxaldehyde Thiosemicarbazone | A549 (Lung) | Strong Inhibition | [6] |
| 3c | N-Aryl Piperazine Thiosemicarbazone | Various | Potent Activity | [10] |
Table 2: Illustrative Antimicrobial Activity of Representative Thiosemicarbazide Analogs (Note: Data is for structurally related compounds, not this compound)
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| 3a | 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Staphylococcus aureus | 1.95 - 3.9 | [12] |
| 3a | Staphylococcus epidermidis | 1.95 | [12] | |
| L1 | Pyridine-2-carboxaldehyde Thiosemicarbazone | Bacillus cereus | 10 (mg/L) | [5] |
| T39 | Ag-thiosemicarbazone complex (3-CH3O-Ph) | E. coli / S. aureus | 0.018 | [4] |
Experimental Protocols
The following are detailed, generalized protocols for the preliminary screening of the target compound's bioactivity.
General Synthesis of this compound
This protocol is a standard method for the synthesis of 4-aryl-thiosemicarbazides.[16][17]
-
Reaction Setup: Dissolve an equimolar amount (e.g., 10 mmol) of 2-methoxyphenyl isothiocyanate in anhydrous ethanol (e.g., 25 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition of Hydrazine: To this solution, add an equimolar amount (10 mmol) of hydrazine hydrate slowly while stirring.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 1-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: Upon completion, cool the reaction mixture to room temperature, which typically results in the precipitation of the product. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Further purify the product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Anticancer Screening: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20]
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of serial dilutions in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compound. Include wells for a vehicle control (DMSO at the highest concentration used) and an untreated control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[18]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Screening: Broth Microdilution for MIC Determination
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22][23]
-
Preparation of Compound: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[22] Each well should contain 100 µL of the diluted compound.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[24]
-
Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate. This will bring the total volume in each well to 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.[23]
-
Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[22]
Conclusion and Future Directions
While specific biological data for This compound remains to be established, the extensive body of research on the thiosemicarbazide class strongly suggests its potential as a bioactive compound. Preliminary screening should focus on its anticancer, antimicrobial, and anti-inflammatory properties, as these are the most prominent activities reported for structurally related analogs.
The protocols and illustrative data provided in this guide offer a robust starting point for a comprehensive investigation. Positive results from these initial in-vitro screens would warrant further studies, including mechanism of action elucidation, investigation of structure-activity relationships (SAR) through the synthesis of new derivatives, and eventual progression to in-vivo models to assess efficacy and safety. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW | Semantic Scholar [semanticscholar.org]
- 10. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic perspective of thiosemicarbazones derivatives in inflammatory pathologies: A summary of in vitro/in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. archives.ijper.org [archives.ijper.org]
- 16. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. juniv.edu [juniv.edu]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Broth microdilution - Wikipedia [en.wikipedia.org]
- 22. Broth Microdilution | MI [microbiology.mlsascp.com]
- 23. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Methodological & Application
Application Notes and Protocols for Antimicrobial Assay of 4-(2-Methoxyphenyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazides are a class of organic compounds recognized for their wide-ranging biological activities, including significant antimicrobial properties.[1] These compounds and their derivatives, thiosemicarbazones, are of considerable interest in medicinal chemistry due to their potential as antibacterial, antifungal, antiviral, and anticancer agents.[2] The antimicrobial efficacy of thiosemicarbazides is often attributed to their ability to chelate metal ions and interfere with essential microbial enzymes. This document provides a detailed protocol for evaluating the antimicrobial activity of a specific derivative, 4-(2-Methoxyphenyl)-3-thiosemicarbazide.
The protocols outlined below are based on established methodologies for assessing the antimicrobial potential of novel compounds and can be adapted for specific research needs. These include determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant microorganisms.
Putative Mechanism of Antimicrobial Action
Molecular studies on similar thiosemicarbazide derivatives suggest a potential mechanism of action involving the inhibition of crucial bacterial enzymes such as DNA gyrase and topoisomerase IV.[3] These enzymes are vital for DNA replication, transcription, and repair. By targeting these topoisomerases, this compound may disrupt DNA synthesis, ultimately leading to bacterial cell death.
Caption: Putative signaling pathway of this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC of a novel compound.[4][5]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Standard antibiotic (e.g., Ciprofloxacin, Streptomycin)[4]
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Protocol Workflow:
Caption: Workflow for MIC determination via broth microdilution.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria in broth) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[6]
Materials:
-
MIC plates from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline
Protocol Workflow:
Caption: Workflow for MBC determination.
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto MHA plates.
-
Incubation: Incubate the MHA plates at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no bacterial growth on the MHA plates.
Data Presentation
The following tables present hypothetical antimicrobial activity data for this compound against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain | Gram Stain | MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | 64 | 0.5 |
| Bacillus subtilis | ATCC 6633 | Positive | 128 | 1 |
| Escherichia coli | ATCC 25922 | Negative | 256 | 0.25 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | >512 | 1 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Microorganism | Strain | Gram Stain | MBC (µg/mL) | Ciprofloxacin MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | 128 | 1 |
| Bacillus subtilis | ATCC 6633 | Positive | 256 | 2 |
| Escherichia coli | ATCC 25922 | Negative | 512 | 0.5 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | >512 | 2 |
Conclusion
The provided protocols offer a standardized framework for the preliminary in vitro evaluation of the antimicrobial properties of this compound. The determination of MIC and MBC values is a critical first step in the assessment of novel antimicrobial agents. Further studies, including time-kill assays, synergy studies, and in vivo efficacy models, are recommended to fully characterize the antimicrobial profile of this compound. The putative mechanism of action through the inhibition of DNA gyrase and topoisomerase IV suggests a promising avenue for the development of new antibacterial drugs.
References
- 1. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unipr.it [air.unipr.it]
Application Notes and Protocols: In Vitro Cytotoxicity of 4-(2-Methoxyphenyl)-3-thiosemicarbazide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiosemicarbazides and their derivatives, thiosemicarbazones, are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties. These compounds can chelate metal ions, which is believed to be a key factor in their antiproliferative effects. The mechanism of their anticancer activity is multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). This document provides detailed protocols for assessing the in vitro cytotoxicity of 4-(2-Methoxyphenyl)-3-thiosemicarbazide derivatives and presents available data on their biological activity.
Data Presentation
While specific cytotoxic data for a wide range of this compound derivatives are limited in publicly available literature, data for structurally related methoxyphenyl thiosemicarbazone derivatives provide valuable insights into their potential anticancer activity. The following table summarizes the 50% inhibitory concentration (IC50) values for representative N-(methoxyphenyl) substituted thiosemicarbazone derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound |
| N-(2-methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | BxPC-3 (Pancreatic) | 0.2 | Doxorubicin |
| RD (Rhabdomyosarcoma) | 23 | ||
| HeLa (Cervical) | - | ||
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | ≤ 0.1 | Doxorubicin |
| RD (Rhabdomyosarcoma) | 11.6 | ||
| HeLa (Cervical) | 5.8 | ||
| N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | ≤ 0.1 | Doxorubicin |
| RD (Rhabdomyosarcoma) | 11.2 | ||
| HeLa (Cervical) | 12.3 |
Table 1: In Vitro Cytotoxicity (IC50) of Representative Methoxyphenyl Thiosemicarbazone Derivatives.[1]
Experimental Protocols
A crucial method for evaluating the in vitro cytotoxicity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3]
MTT Assay Protocol for Cytotoxicity Screening
1. Materials and Reagents:
-
This compound derivatives (or related compounds)
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl Sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
2. Cell Seeding:
-
Culture the selected cancer cell lines in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.
-
Harvest cells at 70-80% confluency using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
Prepare a stock solution of the thiosemicarbazide derivatives in DMSO.
-
Perform serial dilutions of the stock solution with culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).
-
After 24 hours of cell attachment, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (untreated cells).
-
Incubate the plates for 24, 48, or 72 hours.[2]
4. MTT Assay:
-
Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[2]
-
Incubate the plates for an additional 3-4 hours at 37°C.[2]
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[2]
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of this compound derivatives using the MTT assay.
Potential Signaling Pathway
Thiosemicarbazide derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways. While the specific pathways for this compound are not extensively detailed, a common mechanism involves the activation of stress-activated protein kinases (SAPK), such as JNK, leading to the regulation of pro- and anti-apoptotic proteins and the activation of caspases.
References
- 1. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Anticancer Screening of 4-(2-Methoxyphenyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the standard methodologies for evaluating the anticancer potential of the novel compound, 4-(2-Methoxyphenyl)-3-thiosemicarbazide. The protocols outlined below cover initial cytotoxicity screening, investigation of the mechanism of action through apoptosis and cell cycle analysis, and exploration of effects on key cancer-related signaling pathways.
Data Presentation
The following tables represent hypothetical, yet realistic, quantitative data that could be generated for this compound, herein referred to as Compound X, based on the described experimental protocols.
Table 1: In Vitro Cytotoxicity of Compound X against Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.8 ± 1.2 |
| HeLa | Cervical Cancer | 48 | 22.5 ± 2.1 |
| A549 | Lung Carcinoma | 48 | 35.2 ± 3.5 |
| HepG2 | Hepatocellular Carcinoma | 48 | 18.9 ± 1.7 |
| U87 | Glioblastoma | 48 | 12.6 ± 1.1 |
| BJ | Normal Fibroblast | 48 | > 100 |
Table 2: Apoptotic Effect of Compound X on U87 Cells (48h Treatment)
| Treatment | Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| Vehicle Control | 0 | 2.1 ± 0.3 | 3.5 ± 0.5 | 1.2 ± 0.2 |
| Compound X | 10 | 15.7 ± 1.8 | 8.2 ± 1.0 | 1.5 ± 0.3 |
| Compound X | 25 | 28.9 ± 2.5 | 15.4 ± 1.9 | 2.1 ± 0.4 |
Table 3: Cell Cycle Distribution in U87 Cells after Treatment with Compound X (24h)
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 55.4 ± 4.1 | 25.1 ± 2.3 | 19.5 ± 2.0 |
| Compound X | 15 | 68.2 ± 5.2 | 15.8 ± 1.9 | 16.0 ± 1.8 |
| Compound X | 30 | 75.1 ± 6.0 | 10.5 ± 1.5 | 14.4 ± 1.7 |
Experimental Workflows and Signaling Pathways
Application Notes and Protocols for DPPH Antioxidant Activity Assay of 4-(2-Methoxyphenyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazides are a class of compounds known for their wide range of biological activities, including antioxidant properties. The presence of nitrogen and sulfur atoms in their structure allows them to act as effective free radical scavengers. This document provides detailed application notes and a protocol for assessing the antioxidant activity of 4-(2-Methoxyphenyl)-3-thiosemicarbazide using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This assay is a common, rapid, and reliable method for evaluating the radical scavenging capacity of chemical compounds. The protocol and data herein serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.
Data Presentation: Antioxidant Activity of Structurally Related Thiosemicarbazide Derivatives
| Compound Name/Description | IC50 Value | Reference |
| Thiosemicarbazone derived from 4-methyl-3-thiosemicarbazide and 4-(4-methoxyphenyl)-2-butanone (MT4MX2B) | 400.2 ppm | [1] |
| 1-[(2-Ethylsulfanylphenyl)carbonyl]-4-(4-chlorophenyl)thiosemicarbazide | 0.22 µg/mL | |
| 1-[(2-Ethylsulfanylphenyl)carbonyl]-4-phenyl thiosemicarbazide | 1.08 µg/mL | |
| 4-(4-fluorophenyl)-1-(2-(ethylsulfanyl)benzoyl)thiosemicarbazide | 2.91 µg/mL |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the step-by-step procedure for determining the antioxidant activity of this compound using the DPPH assay.
1. Materials and Reagents:
-
This compound (Test Compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (analytical grade)
-
Ascorbic acid or Trolox (Positive Control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Adjustable micropipettes
-
Vortex mixer
2. Preparation of Solutions:
-
DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and keep it in the dark at 4°C.
-
Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Concentrations of Test Compound: Prepare a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 250, 500 µg/mL) in methanol.
-
Positive Control Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of ascorbic acid or Trolox in methanol.
-
Working Concentrations of Positive Control: Prepare a series of dilutions from the stock solution, similar to the test compound.
3. Assay Procedure:
-
In a 96-well microplate, add 100 µL of the different working concentrations of the test compound, positive control, and methanol (as a blank) into separate wells in triplicate.
-
To each well, add 100 µL of the 0.2 mM DPPH solution.
-
Mix the contents of the wells thoroughly using a micropipette or a plate shaker.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and positive control using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution with methanol (blank).
-
A_sample is the absorbance of the DPPH solution with the test compound or positive control.
-
-
Plot a graph of the percentage of inhibition versus the concentration of the test compound and the positive control.
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH free radicals, from the graph by linear regression analysis.
Visualizations
Antioxidant Mechanism of Thiosemicarbazides
The antioxidant activity of thiosemicarbazide derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. The following diagram illustrates this proposed mechanism of DPPH radical scavenging.
Caption: Proposed mechanism of DPPH radical scavenging by this compound.
Experimental Workflow for DPPH Assay
The following diagram outlines the logical flow of the experimental protocol for the DPPH antioxidant activity assay.
Caption: Step-by-step workflow of the DPPH radical scavenging assay.
References
Synthesis and Application of Metal Complexes with 4-(2-Methoxyphenyl)-3-thiosemicarbazide Derivatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazones, derived from the condensation of thiosemicarbazides with aldehydes or ketones, are a versatile class of ligands that form stable complexes with a wide range of transition metals.[1] These metal complexes have garnered significant attention in medicinal chemistry and drug development due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The biological activity of thiosemicarbazone ligands is often enhanced upon coordination with metal ions.[2] This document provides detailed protocols for the synthesis of a thiosemicarbazone ligand derived from 4-(2-Methoxyphenyl)-3-thiosemicarbazide and its subsequent complexation with a metal ion, along with a summary of their potential applications supported by quantitative data.
Synthesis Protocols
The synthesis of metal complexes with thiosemicarbazone ligands is typically a two-step process involving the initial synthesis of the thiosemicarbazone ligand followed by its reaction with a metal salt.
Protocol 1: Synthesis of a Thiosemicarbazone Ligand
This protocol describes the synthesis of a representative thiosemicarbazone ligand, (E)-2-(2-hydroxybenzylidene)-N-(2-methoxyphenyl)hydrazine-1-carbothioamide, by the condensation of this compound with salicylaldehyde.
Materials:
-
This compound
-
Salicylaldehyde
-
Methanol (MeOH)
-
Glacial acetic acid (catalytic amount)
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve an equimolar amount of this compound in methanol in a round bottom flask.
-
To this solution, add an equimolar amount of salicylaldehyde.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[3]
-
The reaction mixture is then refluxed with continuous stirring for several hours (typically 4-24 hours).[4]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the thiosemicarbazone ligand to precipitate.
-
The solid product is collected by filtration, washed with cold methanol, and dried under vacuum.[4]
Protocol 2: Synthesis of a Metal Complex
This protocol outlines the general procedure for the synthesis of a metal complex using the thiosemicarbazone ligand prepared in Protocol 1. As an example, the synthesis of a Cu(II) complex is described.
Materials:
-
(E)-2-(2-hydroxybenzylidene)-N-(2-methoxyphenyl)hydrazine-1-carbothioamide (ligand)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) or other suitable metal salt
-
Methanol (MeOH) or another suitable solvent like 1,4-dioxane[4]
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the thiosemicarbazone ligand in a suitable solvent (e.g., methanol) in a round bottom flask.
-
In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O) in the same solvent. A 2:1 ligand-to-metal molar ratio is often used for divalent metal ions.[4]
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring.
-
The resulting mixture is refluxed for several hours (typically 3-24 hours).[4]
-
After reflux, the mixture is cooled to room temperature, and the precipitated metal complex is collected by filtration.
-
The solid complex is washed with the cold solvent and dried under vacuum.[4]
Data Presentation: Biological Activities
The biological activities of thiosemicarbazone metal complexes are a key area of research. The following tables summarize representative quantitative data for the anticancer and antimicrobial activities of various thiosemicarbazone metal complexes.
Table 1: Anticancer Activity of Thiosemicarbazone Metal Complexes
| Complex/Ligand | Cell Line | IC50 (µM) | Reference |
| Binuclear Ni(II) complexes | A549 (Lung) | 4.97–6.44 | [5] |
| Cisplatin (control) | A549 (Lung) | 31.08 ± 0.79 | [5] |
| Binuclear Ru(η⁶-p-cymene) complex | A549 (Lung) | 11.5 | [5] |
| Cisplatin (control) | A549 (Lung) | 21.3 | [5] |
| Bismuth(III) complex 113 | A549 (Lung) | 5.05 ± 1.79 | [5] |
| Dinuclear Cu(II) complex 28 | A549 (Lung) | 0.507 ± 0.021 | [6] |
| Dinuclear Cu(II) complex 28 | NCI-H460 (Lung) | 0.235 ± 0.010 | [6] |
| Pt(II) complex 87 | NCI-H460 (Lung) | 2.8 ± 1.1 | [6] |
| Cisplatin (control) | NCI-H460 (Lung) | 5.2 ± 2.2 | [6] |
| Copper(II) complex 5 | MDA-MB-231 (Breast) | ~2.5 | [7] |
| Copper(II) complex 5 | HCT-15 (Colorectal) | ~2.5 | [7] |
| Cisplatin (control) | - | 11.6 (average) | [7] |
Table 2: Antimicrobial Activity of Thiosemicarbazone Metal Complexes
| Complex | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Ag-thiosemicarbazone complex (T39) | E. coli | - | 0.018 | [8] |
| Ag-thiosemicarbazone complex (T39) | S. aureus | - | 0.018 | [8] |
| Ciprofloxacin (control) | E. coli, S. aureus | - | 0.018 | [8] |
| Copper(II) complex 1 | S. aureus | - | IC50: 4.2 µM | [9] |
| Copper(II) complex 4 | S. aureus | - | IC50: 3.5 µM | [9] |
| Nickel(II) complex 2 | S. aureus | - | IC50: 61.8 µM | [9] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of thiosemicarbazone metal complexes.
Proposed Mechanism of Anticancer Activity
The anticancer activity of thiosemicarbazone metal complexes is believed to involve multiple mechanisms. A simplified proposed pathway is the inhibition of ribonucleotide reductase and the generation of reactive oxygen species (ROS).
References
- 1. benthamopenarchives.com [benthamopenarchives.com]
- 2. mdpi.com [mdpi.com]
- 3. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Frontiers | Advances in thiosemicarbazone metal complexes as anti-lung cancer agents [frontiersin.org]
- 6. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.unipd.it [research.unipd.it]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Antimicrobial Activity of Copper(II), Nickel(II) and Zinc(II) Complexes with Semicarbazone and Thiosemicarbazone Ligands Derived from Substituted Salicylaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Condensation Reaction of 4-(2-Methoxyphenyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the condensation reaction of 4-(2-methoxyphenyl)-3-thiosemicarbazide with aldehydes or ketones to synthesize the corresponding thiosemicarbazone derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.
Introduction
Thiosemicarbazones are a class of compounds formed by the condensation of a thiosemicarbazide with an aldehyde or ketone.[1][2] The resulting Schiff bases are versatile ligands that can coordinate with metal ions and exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4][5] The synthesis is typically a straightforward one-step reaction.[6] This protocol outlines a general procedure for the synthesis of thiosemicarbazones derived from this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of various thiosemicarbazones from substituted thiosemicarbazides and different carbonyl compounds, as reported in the literature. This data is provided to give an expected range for yields and melting points.
| Reactant 1 (Thiosemicarbazide) | Reactant 2 (Aldehyde/Ketone) | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 4-Phenylthiosemicarbazide | 4-Fluorobenzaldehyde | Methanol | - | 24 | 50 | 199-200 | [7] |
| 4-Phenylthiosemicarbazide | 4-Chlorobenzaldehyde | Methanol | - | 24 | 13 | 207-208 | [7] |
| 4-Phenylthiosemicarbazide | 4-Nitrobenzaldehyde | Methanol | - | 24 | 61 | 230-231 | [7] |
| N-(4-Methoxybenzyl) thiosemicarbazide | 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | Methanol | Acetic Acid | 24 | 79 | 167-170 | [8] |
| N-(4-Methoxybenzyl) thiosemicarbazide | 2-Fluoro-4-hydroxybenzaldehyde | Methanol | - | - | 80 | 213-214 | [8] |
| 4-(p-Tolyl) thiosemicarbazide | 3,4-Bis(hexyloxy)benzaldehyde | Ethanol | Conc. HCl | 10-12 | - | - | [9] |
| 4-(4-Bromophenyl)thiosemicarbazide | 5-Bromovanillin | Methanol | Acetic Acid | 24 | - | - | [3] |
| Thiosemicarbazide | Anisaldehyde | Ethanol | - | 6 | - | - | [10] |
Experimental Protocol
This protocol describes a general method for the condensation of this compound with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetophenone)
-
Methanol or Ethanol (reagent grade)
-
Glacial Acetic Acid (catalytic amount, optional)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Dissolution of Thiosemicarbazide: In a round-bottom flask equipped with a magnetic stir bar, dissolve one equivalent of this compound in a suitable volume of methanol or ethanol. Gentle heating may be applied to aid dissolution.
-
Addition of Carbonyl Compound: To the stirred solution, add one equivalent of the desired aldehyde or ketone.
-
Catalyst Addition (Optional): A few drops of glacial acetic acid can be added to the reaction mixture to catalyze the reaction.[6][11]
-
Reaction: The reaction mixture can be stirred at room temperature or refluxed.[7][8] Reaction times may vary from a few hours to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]
-
Product Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated solid product is collected by filtration using a Büchner funnel.
-
Washing: The collected solid is washed with a small amount of cold methanol or ethanol to remove any unreacted starting materials.[7]
-
Drying: The purified product is dried in a desiccator or a vacuum oven.
-
Characterization: The structure and purity of the synthesized thiosemicarbazone can be confirmed by various analytical techniques, including melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][11]
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. jocpr.com [jocpr.com]
- 4. chemmethod.com [chemmethod.com]
- 5. thiosemicarbazone schiff base: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes | MDPI [mdpi.com]
- 9. juniv.edu [juniv.edu]
- 10. jocpr.com [jocpr.com]
- 11. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(2-Methoxyphenyl)-3-thiosemicarbazide in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of derivatives of 4-(2-Methoxyphenyl)-3-thiosemicarbazide in enzyme inhibition studies. This thiosemicarbazide serves as a crucial scaffold for the synthesis of thiosemicarbazones, a class of compounds demonstrating significant inhibitory activity against various enzymes. These derivatives are of great interest in drug discovery for their potential therapeutic applications.
The primary enzyme targets for derivatives of this scaffold include Tyrosinase, Carbonic Anhydrases, and Urease. The thiosemicarbazone moiety is critical for the biological activity, often involving chelation of metal ions within the enzyme's active site.[1][2]
Overview of Enzyme Inhibition Studies
The general workflow for evaluating a derivative of this compound as an enzyme inhibitor involves several key stages, from compound synthesis to kinetic analysis.
Caption: General workflow for enzyme inhibition studies.
Tyrosinase Inhibition
Tyrosinase is a key copper-containing enzyme in melanin biosynthesis.[2] Its inhibitors are valuable in cosmetics for skin whitening and in medicine for treating hyperpigmentation disorders. Thiosemicarbazones derived from the title compound have shown potent, often mixed-type, inhibition of tyrosinase.[2][3]
Quantitative Data: Tyrosinase Inhibition
| Compound Class | Specific Derivative Example | IC50 (µM) | Inhibition Type | Reference |
| Acetophenone Thiosemicarbazones | 4-aminoacetophenone thiosemicarbazone | 0.34 | Reversible | [1] |
| Benzaldehyde Thiosemicarbazones | 4-hydroxybenzaldehyde thiosemicarbazone | 3.80 (diphenolase) | Mixed-type | [2] |
| Benzaldehyde Thiosemicarbazones | 4-methoxybenzaldehyde thiosemicarbazone | 7.0 (monophenolase) | Reversible | [2] |
Protocol: Tyrosinase Inhibition Assay (Diphenolase Activity)
This protocol is adapted from studies on various thiosemicarbazones.[1]
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compound (dissolved in DMSO)
-
96-well microplate reader
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound solution. For the control, add 20 µL of DMSO.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (final concentration typically 1 mM).
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) every minute for 15-20 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Percentage inhibition is calculated using the formula: [(Control Rate - Inhibitor Rate) / Control Rate] * 100.
-
Determine the IC50 value by plotting percentage inhibition against the logarithm of the inhibitor concentration.
Kinetic Analysis: To determine the type of inhibition and the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor. The data is then plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).[3]
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the hydration of CO2.[4] Inhibitors of specific isoforms, such as CA IX and XII, are targets for anticancer therapies. Thiosemicarbazide-substituted coumarins and other derivatives have shown selective inhibition of these tumor-associated isoforms.[5][6][7]
Quantitative Data: Carbonic Anhydrase Inhibition
| Compound Class | Target Isoform | Ki (nM) | Reference |
| Thiosemicarbazone-benzenesulfonamides | hCA II | 0.31 - 0.34 | [4] |
| 1H-indole-2,3-dione 3-thiosemicarbazones | hCA II | 0.32 - 83.3 | [7] |
| Thiosemicarbazide-substituted Coumarins | hCA IX & XII | Selective Activity | [5] |
Protocol: Carbonic Anhydrase Inhibition Assay
This protocol is based on the stopped-flow method used for measuring CA-catalyzed CO2 hydration.[5]
Materials:
-
Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII)
-
HEPES buffer (pH 7.5)
-
Phenol red indicator
-
CO2-saturated water
-
Test compound (dissolved in DMSO)
-
Applied Photophysics stopped-flow instrument
Procedure:
-
An assay is used to measure the CA-catalyzed CO2 hydration activity.
-
The instrument measures the change in pH, monitored by a colorimetric indicator (phenol red), as CO2 is hydrated to bicarbonate and a proton.
-
The initial rates of the enzymatic reaction are determined in the presence of varying concentrations of the inhibitor.
-
IC50 values are determined from dose-response curves.
-
Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the specific CA isoform.
Caption: Inhibition of Carbonic Anhydrase (CA).
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[8] Its inhibition is a key strategy for treating infections caused by ureolytic bacteria, such as Helicobacter pylori. Thiosemicarbazones are effective urease inhibitors, often acting by interacting with the nickel ions in the active site.[9][10][11]
Quantitative Data: Urease Inhibition
| Compound Class | Specific Derivative Example | IC50 (µM) | Inhibition Type | Reference |
| Thiosemicarbazones | Hydroxyl/Chloro-substituted | 1.8 - 12.7 | - | [10] |
| Morpholine-thiophene thiosemicarbazones | Compound 5g | 3.80 | Uncompetitive | [8] |
| General Thiosemicarbazones | - | Potent Inhibition | Competitive | [9] |
Protocol: Urease Inhibition Assay (Indophenol Method)
This protocol is adapted from the spectrophotometric method used for screening urease inhibitors.[8][11]
Materials:
-
Jack bean Urease
-
Urea
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Phenol reagent (phenol and sodium nitroprusside)
-
Alkali reagent (sodium hydroxide and sodium hypochlorite)
-
Test compound (dissolved in DMSO)
-
96-well microplate reader
Procedure:
-
In a 96-well plate, mix the enzyme solution (5 Unit/mL), phosphate buffer containing urea, and the test compound at various concentrations.
-
Incubate the mixture for 10 minutes at 37°C.
-
Add the phenol reagent and the alkali reagent to each well.
-
Incubate for another 10 minutes at 37°C to allow for the development of the blue indophenol color, which is proportional to the amount of ammonia produced.
-
Measure the absorbance at approximately 625-630 nm.
-
Thiourea is commonly used as a standard inhibitor for comparison.
-
Calculate percentage inhibition and determine the IC50 value as described for the tyrosinase assay.
Mechanism of Action: The sulfur atom in the thiosemicarbazone structure is thought to bind to the two nickel ions in the urease active site, thereby blocking the enzyme's activity.[11] Docking simulations are often used to visualize these binding modes and understand the structure-activity relationship.[9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies - Trawally - Anti-Cancer Agents in Medicinal Chemistry [rjraap.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitory Efficacy of Thiosemicarbazones for Carbonic Anhydrase II (Bovine and Human) as a Target of Calcification and Tumorigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New 1H-indole-2,3-dione 3-thiosemicarbazones with 3-sulfamoylphenyl moiety as selective carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, Crystal Structures and Urease Inhibition of Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for Thiosemicarbazone Derivatives of 4-(2-Methoxyphenyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of thiosemicarbazone derivatives synthesized from 4-(2-methoxyphenyl)-3-thiosemicarbazide. This class of compounds has garnered significant interest due to its potential therapeutic applications, including anticancer, antimicrobial, and anticonvulsant activities.
Introduction
Thiosemicarbazones are a class of Schiff bases formed by the condensation of a thiosemicarbazide with an aldehyde or a ketone. The presence of a toxophoric N-C=S group and the ability to act as chelating agents for metal ions are key features contributing to their diverse biological activities. The introduction of a 2-methoxyphenyl group at the N4 position of the thiosemicarbazide scaffold can modulate the lipophilicity and electronic properties of the resulting thiosemicarbazone derivatives, potentially enhancing their pharmacological profiles. This document outlines the synthetic methodologies, experimental protocols, and biological activities of various thiosemicarbazone derivatives originating from this compound.
Synthesis of Thiosemicarbazone Derivatives
The general method for synthesizing thiosemicarbazone derivatives from this compound involves a condensation reaction with various aromatic and heterocyclic aldehydes or ketones.
General Reaction Scheme:
Figure 1: General synthetic scheme for thiosemicarbazone derivatives.
Experimental Protocol: General Procedure for the Synthesis of Thiosemicarbazones
This protocol describes a standard method for the synthesis of thiosemicarbazone derivatives.
Materials:
-
This compound
-
Appropriate aldehyde or ketone (e.g., pyridine-2-carboxaldehyde, substituted benzaldehydes)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 1.0 equivalent of this compound in a minimal amount of warm ethanol in a round-bottom flask.
-
To this solution, add 1.0 equivalent of the respective aldehyde or ketone.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure thiosemicarbazone derivative.
-
Dry the purified product in a desiccator.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Biological Activities and Data
Thiosemicarbazone derivatives of this compound have been investigated for various biological activities. The following sections summarize the available quantitative data.
Anticancer Activity
Several derivatives have demonstrated promising cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of ribonucleotide reductase or topoisomerase II, enzymes crucial for DNA synthesis and repair.
Table 1: In Vitro Anticancer Activity of N-(2-methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide
| Compound | Cell Line | IC₅₀ (µM) |
| N-(2-methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | BxPC-3 (Pancreatic cancer) | 0.2[1] |
| RD (Rhabdomyosarcoma) | 23[1] |
Antimicrobial Activity
The antimicrobial potential of these derivatives has been evaluated against a range of bacterial and fungal strains. Their mode of action is thought to involve the disruption of cellular processes through metal chelation or inhibition of essential enzymes.
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Thiosemicarbazone Derivatives
| Derivative Class | Bacterial Strain | MIC (µg/mL) |
| Substituted benzaldehyde thiosemicarbazones | Staphylococcus aureus | 0.49 - 7.8[2] |
| Escherichia coli | >1000[2] | |
| Mycobacterium tuberculosis | 0.5 - 16[2] |
Note: The provided data is for a class of thiosemicarbazones and specific data for derivatives of this compound may vary.
Anticonvulsant Activity
Preliminary studies suggest that certain thiosemicarbazone derivatives possess anticonvulsant properties, potentially by modulating neurotransmitter levels or interacting with ion channels in the central nervous system.
Table 3: Anticonvulsant Activity of Structurally Related Semicarbazones
| Compound Class | Animal Model | Activity |
| 4-(2-phenoxyphenyl)semicarbazones | Pentylenetetrazole (PTZ)-induced seizures | Some compounds showed greater protection than sodium valproate at 100 mg/kg. |
Note: This data is for structurally related semicarbazones and serves as an indicator of potential activity for the target thiosemicarbazone derivatives.
Experimental Protocols for Biological Assays
Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.
Workflow:
Figure 2: Workflow for the MTT assay to determine anticancer activity.
Protocol: Antimicrobial Activity (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.
Workflow:
Figure 3: Workflow for the broth microdilution method to determine MIC.
Potential Signaling Pathways
While specific signaling pathways for thiosemicarbazone derivatives of this compound are not yet fully elucidated, the anticancer activity of thiosemicarbazones, in general, is believed to involve multiple mechanisms.
Figure 4: Postulated signaling pathways for the anticancer activity of thiosemicarbazones.
These pathways represent potential mechanisms through which thiosemicarbazone derivatives of this compound may exert their therapeutic effects. Further research is required to validate these pathways for this specific class of compounds.
Conclusion
The thiosemicarbazone derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents. The synthetic route is straightforward, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The preliminary biological data indicate potential for anticancer, antimicrobial, and anticonvulsant applications. Further detailed investigations into their mechanisms of action and in vivo efficacy are warranted to fully explore their therapeutic potential.
References
Application Notes & Protocols for Assessing "4-(2-Methoxyphenyl)-3-thiosemicarbazide" in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiosemicarbazides and their derivatives, thiosemicarbazones, are a class of compounds recognized for a wide spectrum of pharmacological activities, including anticancer properties.[1][2][3] Their mechanisms of action in cancer cells are often multifaceted, involving the inhibition of crucial enzymes like ribonucleotide reductase and topoisomerase II, induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[2][4][5][6] The compound 4-(2-Methoxyphenyl)-3-thiosemicarbazide belongs to this promising class of molecules.[7] This document provides a detailed experimental framework for the initial in vitro assessment of this compound's biological effects on cancer cell lines. A related compound, 4-(4-Methoxyphenyl)-3-thiosemicarbazide, has been noted for its potential to inhibit ribonucleotide reductase and induce apoptosis, suggesting a similar avenue of investigation for the 2-methoxy isomer.[8]
The following protocols outline a systematic approach to evaluate the cytotoxic and mechanistic properties of this compound, beginning with baseline cytotoxicity screening and progressing to more detailed analyses of its effects on apoptosis and the cell cycle.
I. Compound Handling and Preparation
A crucial first step is the proper preparation of the test compound for cell-based assays.
Protocol 1: Stock Solution Preparation
-
Reagent: this compound (CAS 40207-02-1).[7]
-
Solvent Selection: Due to the aromatic nature of the compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Procedure:
-
Accurately weigh a small amount (e.g., 5 mg) of the compound.
-
Calculate the volume of DMSO required to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). The molecular weight is 197.26 g/mol .[7]
-
Dissolve the compound in DMSO by gentle vortexing. A brief incubation in a 37°C water bath may aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
II. Assessment of Cytotoxicity
The initial evaluation involves determining the compound's effect on cell viability to establish its potency and effective concentration range. The MTT assay is a standard colorimetric method for this purpose.[9][10]
Protocol 2: MTT Cell Viability Assay
-
Cell Line Selection:
-
Cancer Cell Lines: Select a panel of relevant cancer cell lines. For example, MCF-7 (breast cancer), HeLa (cervical cancer), or A549 (lung cancer) are commonly used.[11][12]
-
Normal Cell Line: Include a non-cancerous cell line (e.g., human fibroblasts or hepatocytes) to assess selectivity and general toxicity.[13][14]
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium. A typical concentration range might be 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubate the plates for a specified period, typically 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[11]
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Data Presentation: Cytotoxicity (IC₅₀ Values)
| Cell Line | Compound IC₅₀ (µM) after 48h | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) after 48h |
| MCF-7 (Breast Cancer) | [Experimental Value] | [Experimental Value] |
| A549 (Lung Cancer) | [Experimental Value] | [Experimental Value] |
| HeLa (Cervical Cancer) | [Experimental Value] | [Experimental Value] |
| Human Fibroblasts (Normal) | [Experimental Value] | [Experimental Value] |
III. Analysis of Apoptosis Induction
Many thiosemicarbazone-based compounds exert their anticancer effects by inducing programmed cell death, or apoptosis.[6][15][16] Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to detect and quantify apoptosis.
Protocol 3: Annexin V/PI Apoptosis Assay
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around its determined IC₅₀ (e.g., 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀) for 24 or 48 hours. Include an untreated control.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples immediately using a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Data Presentation: Apoptosis Analysis
| Treatment Group | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated Control | [Value] | [Value] | [Value] |
| Vehicle Control (DMSO) | [Value] | [Value] | [Value] |
| Compound (0.5x IC₅₀) | [Value] | [Value] | [Value] |
| Compound (1x IC₅₀) | [Value] | [Value] | [Value] |
| Compound (2x IC₅₀) | [Value] | [Value] | [Value] |
IV. Cell Cycle Analysis
Thiosemicarbazones can also interfere with the cell cycle, causing arrest at specific phases, which prevents cancer cell proliferation.[5][11][17] This is analyzed by staining DNA with a fluorescent dye and measuring its content via flow cytometry.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
-
Procedure:
-
Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer, measuring the fluorescence of the PI-DNA complex.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation: Cell Cycle Distribution
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Untreated Control | [Value] | [Value] | [Value] |
| Vehicle Control (DMSO) | [Value] | [Value] | [Value] |
| Compound (IC₅₀) - 24h | [Value] | [Value] | [Value] |
| Compound (IC₅₀) - 48h | [Value] | [Value] | [Value] |
V. Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of this compound.
Potential Signaling Pathway: Intrinsic Apoptosis
Caption: A potential mechanism: induction of the intrinsic apoptosis pathway.
References
- 1. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action | Bentham Science [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. arabjchem.org [arabjchem.org]
- 6. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 4-(4-Methoxyphenyl)-3-thiosemicarbazide | 40207-03-2 | QBA20703 [biosynth.com]
- 9. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A select thiosemicarbazone copper(II) complex induces apoptosis in gastric cancer and targets cancer stem cells reducing pluripotency markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Synthesis and characterization of new copper thiosemicarbazone complexes with an ONNS quadridentate system: cell growth inhibition, S-phase cell cycle arrest and proapoptotic activities on cisplatin-resistant neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
solubility issues of "4-(2-Methoxyphenyl)-3-thiosemicarbazide" in biological buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with "4-(2-Methoxyphenyl)-3-thiosemicarbazide" in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is an aryl thiourea compound.[1] Like many thiosemicarbazide derivatives, it is expected to have low aqueous solubility due to its lipophilic nature.[2] Stock solutions are typically prepared in organic solvents like dimethyl sulfoxide (DMSO).
Q2: Why is my compound precipitating when I dilute my DMSO stock solution in a biological buffer?
This is a common issue for poorly soluble compounds. DMSO is a strong organic solvent capable of dissolving many organic materials.[3] When a concentrated DMSO stock is diluted into an aqueous biological buffer, the solvent environment changes dramatically. The decreased percentage of DMSO reduces its solvating power, often causing the compound to precipitate out of the solution. This is especially true if the final DMSO concentration is too low to maintain the solubility of the compound at the desired final concentration.
Q3: What are the initial steps to troubleshoot the precipitation of my compound?
The first step is to optimize the final concentration of the organic solvent (co-solvent) in your aqueous buffer. It is also crucial to ensure the compound is fully dissolved in the initial stock solution. Sonication can aid in redissolving compounds in DMSO stock solutions.[4]
Q4: Can the pH of the biological buffer affect the solubility of this compound?
Yes, the pH of the buffer can significantly impact the solubility of compounds with ionizable groups. Thiosemicarbazides can have different protonation states depending on the pH, which in turn affects their solubility. It is advisable to assess the compound's solubility at different pH values relevant to your experimental conditions.
Q5: Are there alternative formulation strategies to improve the solubility of this compound?
Several strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like thiosemicarbazide derivatives.[5] These include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[6][7]
-
Lipid-Based Formulations: Encapsulating the compound in liposomes or nanoformulations can improve its stability and solubility in aqueous environments.[8][9]
-
Use of Cyclodextrins: These can form inclusion complexes with the compound, enhancing its solubility.[6]
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
This guide provides a systematic approach to resolving compound precipitation when diluting a DMSO stock solution into a biological buffer.
Troubleshooting Workflow
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocol: Co-solvent Solubility Screen
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM). Ensure complete dissolution, using sonication if necessary.
-
Prepare a series of dilutions of your biological buffer containing varying final concentrations of DMSO (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).
-
Add the stock solution to each buffer dilution to achieve the desired final compound concentration.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour, 24 hours) at the experimental temperature.
-
Quantify the soluble fraction by centrifuging the samples, collecting the supernatant, and measuring the concentration using a suitable analytical method (e.g., HPLC-UV).
Quantitative Data Summary: Co-solvent Effects
| Co-solvent | Final Concentration (%) | Visual Observation | Soluble Compound (µM) |
| DMSO | 0.1 | Precipitation | < 1 |
| DMSO | 0.5 | Slight Haze | 5 |
| DMSO | 1.0 | Clear Solution | 20 |
| DMSO | 2.0 | Clear Solution | > 50 |
| Ethanol | 1.0 | Precipitation | < 5 |
Note: This table presents hypothetical data for illustrative purposes.
Issue 2: Poor Compound Stability in Biological Buffer
This guide addresses potential compound degradation or instability in aqueous buffer over time.
Troubleshooting Workflow
Caption: Workflow for addressing compound instability.
Experimental Protocol: pH-Dependent Stability Study
-
Prepare a set of biological buffers with different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into each buffer to the desired final concentration.
-
Incubate the samples at the relevant experimental temperature.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.
-
Analyze the aliquots by a stability-indicating method, such as HPLC, to quantify the remaining parent compound and detect any degradation products.
Quantitative Data Summary: pH and Stability
| Buffer pH | Incubation Time (h) | Parent Compound Remaining (%) |
| 6.0 | 24 | 95 |
| 7.4 | 24 | 80 |
| 8.0 | 24 | 65 |
Note: This table presents hypothetical data for illustrative purposes.
Advanced Formulation Strategies
For particularly challenging solubility and stability issues, more advanced formulation techniques may be necessary.
Signaling Pathway of Formulation Choice
Caption: Selection of advanced formulation strategies.
Experimental Protocol: Preparation of a Liposomal Formulation
This protocol describes a general method for encapsulating a hydrophobic compound like this compound into liposomes.
-
Lipid Film Hydration:
-
Dissolve a mixture of lipids (e.g., DSPC, cholesterol, and mPEG2000-DSPE) in a suitable organic solvent (e.g., chloroform).
-
Evaporate the solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydrate the lipid film with an aqueous buffer (e.g., 0.3 M (NH4)2SO4 solution) by vortexing.[9]
-
-
Size Reduction:
-
Reduce the size of the resulting multilamellar vesicles by sonication or extrusion through polycarbonate membranes with a defined pore size to create small unilamellar vesicles.[9]
-
-
Remote Loading:
-
Prepare a solution of this compound.
-
Mix the drug solution with the liposome suspension and incubate at a temperature above the lipid phase transition temperature (e.g., 65°C for 1.5 hours).[9]
-
-
Purification:
-
Remove the unencapsulated drug by size exclusion chromatography (e.g., using a Sephadex G50 column).[9]
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and encapsulation efficiency.
-
References
- 1. scbt.com [scbt.com]
- 2. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. ziath.com [ziath.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of 4-(2-Methoxyphenyl)-3-thiosemicarbazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-(2-Methoxyphenyl)-3-thiosemicarbazide. It includes frequently asked questions (FAQs), a detailed troubleshooting guide, experimental protocols, and comparative data to help optimize reaction yields and purity.
General Synthesis Pathway
The synthesis of this compound typically involves the reaction of 2-methoxyphenyl isothiocyanate with hydrazine hydrate. This reaction is usually carried out in a protic solvent, such as ethanol, and the product can be isolated by filtration upon cooling.
Caption: General synthesis workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
The synthesis is based on the nucleophilic addition of hydrazine hydrate to the electrophilic carbon atom of the isothiocyanate group of 2-methoxyphenyl isothiocyanate. The reaction is typically straightforward and proceeds with good yields under appropriate conditions.
Q2: What are the typical starting materials and reagents required?
The primary starting materials are 2-methoxyphenyl isothiocyanate and hydrazine hydrate. A common solvent for this reaction is ethanol. For purification, additional ethanol for recrystallization might be needed.
Q3: What is the expected yield for this synthesis?
The yield of this compound can vary depending on the reaction conditions and the purity of the starting materials. However, yields are often reported in the range of 80-95% after purification.
Q4: How can I confirm the identity and purity of the synthesized product?
The identity and purity of the final product can be confirmed using various analytical techniques, including:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, and FT-IR can confirm the chemical structure.
-
Thin-Layer Chromatography (TLC): To check for the presence of impurities.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, helping to improve the final yield and purity.
Caption: A troubleshooting workflow for low yield in thiosemicarbazide synthesis.
Q: My reaction yield is significantly lower than expected. What could be the cause?
A: Low yields can stem from several factors. Consider the following:
-
Purity of Reactants: The 2-methoxyphenyl isothiocyanate may have degraded, especially if it is old or has been improperly stored. Ensure the hydrazine hydrate is also of high purity.
-
Reaction Temperature: The reaction is often exothermic. If the temperature is too high, it can lead to side reactions. Conversely, if the temperature is too low, the reaction may not go to completion. A controlled temperature, often achieved by gentle refluxing, is recommended.
-
Reaction Time: Insufficient reaction time can result in incomplete conversion of the starting materials. Monitor the reaction progress using TLC.
-
Stoichiometry: Ensure the molar ratio of hydrazine hydrate to 2-methoxyphenyl isothiocyanate is appropriate. A slight excess of hydrazine hydrate is sometimes used to ensure complete conversion of the isothiocyanate.
Q: The product has a low melting point and appears impure. How can I improve its purity?
A: Impurities often arise from side reactions or unreacted starting materials.
-
Recrystallization: This is the most effective method for purifying the crude product. Ethanol is a commonly used solvent for recrystallization of thiosemicarbazides. The process involves dissolving the crude product in a minimum amount of hot ethanol and allowing it to cool slowly to form pure crystals.
-
Washing: Ensure the filtered product is thoroughly washed with a suitable solvent (like cold ethanol or water) to remove any soluble impurities.
Q: My reaction mixture turned a dark color. Is this normal?
A: While some color change can be expected, a very dark coloration might indicate the formation of byproducts due to decomposition or side reactions. This can be more prevalent if the reaction is carried out at a high temperature for an extended period. Using a controlled heating source and monitoring the reaction time can help mitigate this.
Experimental Protocols
Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxyphenyl isothiocyanate in absolute ethanol.
-
To this solution, add hydrazine hydrate dropwise with constant stirring.
-
After the addition is complete, heat the mixture to reflux for a specified period (see Table 1).
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Dry the crude product in a vacuum oven.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot absolute ethanol.
-
If there are any insoluble impurities, filter the hot solution.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation
Table 1: Comparison of Reaction Conditions for Synthesis
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Ethanol | Methanol | Isopropanol |
| Temperature | Reflux (78°C) | Reflux (65°C) | Reflux (82°C) |
| Reaction Time | 2 hours | 3 hours | 2.5 hours |
| Molar Ratio (Isothiocyanate:Hydrazine) | 1:1.1 | 1:1.2 | 1:1 |
| Typical Yield (after recrystallization) | 85-90% | 88-92% | 82-87% |
Technical Support Center: Purification of Crude "4-(2-Methoxyphenyl)-3-thiosemicarbazide"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude "4-(2-Methoxyphenyl)-3-thiosemicarbazide" by recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of crude "this compound."
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Crystal Formation | - Solution is not saturated (too much solvent was used).- The solution has become supersaturated.[1]- The cooling process is too rapid. | - If the solution is clear: 1. Try scratching the inside of the flask with a glass stirring rod to induce nucleation.[2] 2. Add a seed crystal of the pure compound.[2] 3. Evaporate some of the solvent to increase the concentration and then allow it to cool again.[2] 4. Cool the solution slowly over a longer period. |
| Product "Oils Out" (Forms a liquid layer instead of solid crystals) | - The boiling point of the solvent is higher than the melting point of the compound.- The presence of impurities is depressing the melting point.- The solution is too concentrated. | - Reheat the solution to dissolve the oil.- Add a small amount of additional solvent and allow it to cool slowly.- Try a different solvent or a solvent mixture with a lower boiling point.- Consider a preliminary purification step like passing the crude material through a short silica plug.[3] |
| Low Purity After Recrystallization | - Impurities are co-precipitating with the product.- The cooling process was too fast, trapping impurities within the crystal lattice.[2] | - Perform a second recrystallization.- Ensure the solution cools slowly to allow for selective crystallization.- Try a different recrystallization solvent or solvent system.- Ensure the crude material is fully dissolved in the minimum amount of hot solvent.[1] |
| Discolored Product (e.g., Yellow or Brown) | - Presence of colored impurities.- Oxidation of the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform multiple recrystallizations.[4] |
| Poor Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.[2]- Premature crystallization during hot filtration.- Loss of material during transfers. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[1]- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.- To check for product in the mother liquor, take a small sample and evaporate the solvent. If a significant amount of solid remains, concentrate the mother liquor and cool to obtain a second crop of crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: How can I determine the appropriate amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent to completely dissolve the crude product.[1] Start by adding a small volume of solvent to your crude material and heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of hot solvent until the compound fully dissolves.
Q3: My compound will not dissolve in any single solvent I've tried. What should I do?
A3: In this case, a mixed solvent system (also known as a solvent-antisolvent system) may be effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy (turbid). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Q4: How can I assess the purity of my recrystallized this compound?
A4: The purity of the final product can be assessed using several analytical techniques, including:
-
Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound.
-
Spectroscopic Methods: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify any remaining impurities.
Experimental Protocol: Recrystallization of this compound
This is a general protocol and may require optimization.
Materials:
-
Crude "this compound"
-
Ethanol (or another suitable solvent determined by screening)
-
Deionized water (if using a mixed solvent system)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate with a water or oil bath)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude "this compound" in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture gently while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, preferably under a vacuum.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 40207-02-1 | [7][8][9][10] |
| Molecular Formula | C₈H₁₁N₃OS | [7][8][9][10] |
| Molecular Weight | 197.26 g/mol | [8][10] |
| Appearance | Not Available | [7] |
Visualizations
Caption: Troubleshooting workflow for recrystallization.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. juniv.edu [juniv.edu]
- 6. chemmethod.com [chemmethod.com]
- 7. Page loading... [guidechem.com]
- 8. scbt.com [scbt.com]
- 9. This compound | 40207-02-1 | QBA20702 [biosynth.com]
- 10. This compound | 40207-02-1 [chemicalbook.com]
Technical Support Center: Synthesis of 4-(2-Methoxyphenyl)-3-thiosemicarbazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(2-Methoxyphenyl)-3-thiosemicarbazide. The information is structured in a question-and-answer format to directly address specific challenges that may be encountered during laboratory and scale-up synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct synthesis route for this compound involves the nucleophilic addition of hydrazine hydrate to 2-methoxyphenyl isothiocyanate. This reaction is typically carried out in a suitable solvent, such as ethanol.[1][2]
Q2: What are the primary safety concerns when working with the synthesis of this compound?
The primary safety concerns are associated with the starting materials. Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[2][3][4][5] Isothiocyanates are lachrymators and can be irritating to the skin and respiratory tract. It is crucial to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3][4][5]
Q3: The reaction between 2-methoxyphenyl isothiocyanate and hydrazine hydrate is highly exothermic. How can this be managed, especially during scale-up?
Managing the exotherm is critical for both safety and product purity. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. To control the temperature, the following measures are recommended:
-
Slow, controlled addition: Add the hydrazine hydrate dropwise to the solution of 2-methoxyphenyl isothiocyanate.
-
Cooling: Use an ice bath or a chiller to maintain the reaction temperature within a specified range, typically between 0-10°C during the addition.
-
Dilution: Conducting the reaction in a sufficient volume of solvent helps to absorb and dissipate the heat generated.
-
Monitoring: Continuous temperature monitoring is essential to ensure the reaction does not run away.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Side reactions due to poor temperature control. - Loss of product during work-up and purification. | - Increase reaction time or slightly elevate the temperature after the initial exothermic phase. - Maintain strict temperature control during the addition of hydrazine. - Optimize the crystallization and filtration steps to minimize product loss. |
| Formation of Impurities | - Reaction of hydrazine with impurities in the 2-methoxyphenyl isothiocyanate starting material. - Dimerization or other side reactions of the isothiocyanate. - Decomposition of the product due to excessive heat. | - Use high-purity starting materials. - Ensure the isothiocyanate is stored under anhydrous conditions to prevent degradation. - Adhere to the recommended temperature profile for the reaction. |
| Product is an oil or does not crystallize | - Presence of impurities inhibiting crystallization. - Incorrect solvent for crystallization. | - Purify the crude product using column chromatography before crystallization. - Perform a solvent screen to identify a suitable solvent or solvent mixture for crystallization. Ethanol or ethanol/water mixtures are often effective. |
| Product purity decreases upon storage | - Decomposition due to exposure to air, light, or moisture. | - Store the purified product in a tightly sealed, amber-colored container under an inert atmosphere (e.g., nitrogen or argon). - Store at a low temperature. |
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100-500 g) | Industrial Scale (>1 kg) |
| Reactor Volume | 50-250 mL | 5-20 L | >50 L |
| Solvent Volume | 50-100 mL | 2-5 L | >20 L |
| Addition Time of Hydrazine | 15-30 minutes | 1-2 hours | 2-4 hours |
| Temperature Control | Ice bath | Jacketed reactor with chiller | Automated cooling system |
| Typical Yield | 85-95% | 80-90% | 75-85% |
| Purification Method | Recrystallization | Recrystallization/Reslurrying | Recrystallization/Reslurrying |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
Materials:
-
2-Methoxyphenyl isothiocyanate (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Absolute Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxyphenyl isothiocyanate in absolute ethanol.
-
Cool the solution to 0-5°C using an ice bath.
-
Add hydrazine hydrate dropwise to the cooled and stirring solution over a period of 15-30 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The formation of a white precipitate should be observed. If not, the solution can be concentrated under reduced pressure.
-
Filter the solid product and wash with cold deionized water.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
-
Dry the purified product under vacuum.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. 4-(4-ETHYLPHENYL)-3-THIOSEMICARBAZIDE synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Thiosemicarbazone Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address specific issues encountered during the synthesis of thiosemicarbazones.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for forming a thiosemicarbazone?
Thiosemicarbazones are typically formed through a condensation reaction between a thiosemicarbazide and a carbonyl compound, such as an aldehyde or a ketone.[1][2][3][4] This reaction is a type of Schiff base formation.
Q2: What are the key components and reagents in this synthesis?
The key components are the thiosemicarbazide, the aldehyde or ketone, a suitable solvent, and often a catalyst. The choice of these components can significantly impact the reaction's success and yield.
Q3: What types of catalysts are commonly used for thiosemicarbazone formation?
Acidic catalysts are frequently employed to facilitate the condensation reaction. Common examples include glacial acetic acid, hydrochloric acid (HCl), and sulfuric acid (H₂SO₄).[1][5][6] The catalyst is typically used in small amounts, often just a few drops.[1][5]
Q4: How do I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common method to monitor the formation of the thiosemicarbazone.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.
Troubleshooting Guides
Low or No Product Yield
Q5: My reaction yield is very low. What are the common causes and how can I improve it?
Several factors can contribute to low yields in thiosemicarbazone synthesis. Consider the following troubleshooting steps:
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Purity of Starting Materials: Impurities in the aldehyde, ketone, or thiosemicarbazide can interfere with the reaction.[7] Ensure your starting materials are of high purity. Recrystallization or column chromatography of the reactants may be necessary.
-
Catalyst: The reaction often requires an acid catalyst to proceed efficiently. If you are not using a catalyst, consider adding a few drops of glacial acetic acid or dilute HCl.[1][5]
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Reaction Temperature: Some reactions proceed well at room temperature, while others require heating (reflux) to go to completion.[1][7] If your reaction is sluggish at room temperature, try heating the mixture. Conversely, excessive heat can sometimes lead to decomposition.[7]
-
Reaction Time: The reaction time can vary from a few hours to over 24 hours.[7] Monitor the reaction by TLC to determine the optimal time to stop the reaction.
-
Solvent Choice: The choice of solvent is crucial. Alcohols like ethanol and 1-butanol are commonly used.[1][5] The solvent should be able to dissolve the reactants, particularly the thiosemicarbazide, which may require heating.[1]
Product Purification Issues
Q6: I've formed the product, but I'm having trouble purifying it. What are some common purification strategies?
-
Recrystallization: This is the most common method for purifying solid thiosemicarbazone products.[1] Common solvent systems for recrystallization include ethanol, methanol, or mixtures like DCM (dichloromethane) and methanol.[1]
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Filtration: If the product precipitates out of the reaction mixture upon cooling, it can be isolated by filtration and then washed with a suitable solvent, such as diethyl ether, to remove soluble impurities.[8]
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the desired product from impurities.
Side Reactions and Byproducts
Q7: I'm observing unexpected byproducts in my reaction. What could they be and how can I avoid them?
-
Self-Condensation of Aldehyde/Ketone: Under certain conditions, aldehydes and ketones can undergo self-condensation. Using appropriate reaction conditions (e.g., controlling temperature and catalyst concentration) can minimize this.
-
Decomposition: Some thiosemicarbazones can be sensitive to heat or prolonged exposure to acid.[7] Avoid excessive heating and long reaction times if you suspect product decomposition. It's important to neutralize the catalyst during workup if necessary.
Data on Reaction Conditions
The following table summarizes various reaction conditions and their corresponding yields for the synthesis of different thiosemicarbazone derivatives, as reported in the literature.
| Aldehyde/Ketone | Thiosemicarbazide | Solvent | Catalyst | Temperature | Time | Yield (%) | Reference |
| Substituted Benzaldehydes | Thiosemicarbazide | Ethanol/Water | Acetic Acid | Room Temp. | Not Specified | Not Specified | [9] |
| Ester Linkage Aldehyde | Thiosemicarbazide | 1-Butanol | Glacial Acetic Acid | Reflux | 2-3 hours | Not Specified | [1] |
| Substituted Cinnamaldehyde | Substituted Thiosemicarbazides | Ethanol | Diluted HCl | Reflux | Not Specified | Not Specified | [5] |
| Various Primary Amines (for transamination) | Diacetyl-2,3-bis(thiosemicarbazone) | Ethanol | None | Reflux | 24 hours | 77-98% | [8] |
| Various Primary Amines (for transamination) | Diacetyl-2,3-bis(thiosemicarbazone) | Tetrahydrofuran | Hunig's Base | Reflux | 24 hours | 75-98% | [8] |
| β-lapachone derivatives | Various Thiosemicarbazides | Not Specified | Not Specified | Not Specified | Not Specified | 13-87% | [10] |
Experimental Protocols
General Protocol for Thiosemicarbazone Synthesis
This is a generalized procedure; specific conditions may need to be optimized for your particular substrates.
-
Dissolve the Carbonyl Compound: Dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., warm ethanol or 1-butanol).
-
Dissolve the Thiosemicarbazide: In a separate flask, dissolve the thiosemicarbazide (1 equivalent) in the same solvent. Gentle heating may be required to achieve a clear solution.[1]
-
Combine Reactants: Add the thiosemicarbazide solution to the aldehyde/ketone solution with stirring.
-
Add Catalyst: Add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid or dilute HCl) to the reaction mixture.[1][5]
-
Reaction: Stir the mixture at the desired temperature (room temperature or reflux) for the required time (typically 2-24 hours).[1][7] Monitor the reaction's progress using TLC.
-
Isolation of Product:
-
If a precipitate forms upon cooling, collect the solid by filtration.
-
Wash the collected solid with a cold solvent (e.g., diethyl ether or cold ethanol) to remove unreacted starting materials and impurities.[8]
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., methanol, ethanol) to obtain the pure thiosemicarbazone.[1]
-
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR, FTIR, and melting point analysis.[1]
Visual Guides
Caption: Experimental workflow for a typical thiosemicarbazone synthesis.
Caption: Troubleshooting flowchart for low yield in thiosemicarbazone synthesis.
References
- 1. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ir.library.louisville.edu [ir.library.louisville.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Precipitation of "4-(2-Methoxyphenyl)-3-thiosemicarbazide" in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of "4-(2-Methoxyphenyl)-3-thiosemicarbazide" precipitation in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of "this compound"?
A1: "this compound" is an aryl thiourea compound.[1][2][3][4] Like many thiosemicarbazide derivatives, it is expected to have low solubility in aqueous solutions.[5] It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO). For experimental use, it is common to prepare a concentrated stock solution in 100% DMSO.
Q2: Why does my "this compound" precipitate when I add it to my aqueous assay buffer from a DMSO stock?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. When a concentrated DMSO stock solution is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound's solubility to decrease dramatically, leading to precipitation.
Q3: What is the maximum recommended final concentration of DMSO in my assay?
A3: To avoid solvent-induced artifacts and toxicity, the final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, and should not exceed 1%. It is crucial to include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: Can the composition of my assay buffer affect the solubility of the compound?
A4: Yes, the pH, ionic strength, and presence of proteins or other components in your assay buffer can significantly influence the solubility of "this compound". For ionizable compounds, pH can be a critical factor. It is advisable to test the solubility of your compound in the specific buffer system you plan to use.
Q5: What are some common biological targets of thiosemicarbazide derivatives?
A5: Thiosemicarbazide and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[5][6][7] Their mechanisms of action often involve the inhibition of enzymes such as tyrosinase and topoisomerase.[8][9][10][11][12][13][14][15]
Troubleshooting Guide: Precipitation Issues
If you are experiencing precipitation of "this compound" in your assays, follow this step-by-step guide to diagnose and resolve the issue.
Problem: Immediate Precipitation Upon Dilution
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound in the assay buffer exceeds its aqueous solubility limit. | Perform a solubility test (see Experimental Protocols) to determine the maximum soluble concentration in your specific buffer. Start with a lower final concentration in your assay. |
| Rapid Dilution | Adding the concentrated DMSO stock directly to the full volume of aqueous buffer can cause rapid solvent exchange and precipitation. | Perform serial dilutions. First, create an intermediate dilution of the DMSO stock in your assay buffer, and then perform subsequent dilutions. Add the compound dropwise while gently vortexing. |
| Low Temperature | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (e.g., 37°C) assay buffer for dilutions. |
Problem: Precipitation Over Time
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may be unstable in the aqueous buffer over the duration of the experiment. | Assess the stability of the compound in your assay buffer over time at the intended experimental temperature. |
| Interaction with Assay Components | The compound may be interacting with components in the assay medium (e.g., salts, proteins) to form insoluble complexes. | If possible, test the solubility in different buffer formulations. For cell-based assays, the presence of serum may either increase or decrease solubility. |
| Evaporation | In long-term experiments, evaporation can concentrate the compound beyond its solubility limit. | Use sealed plates or ensure proper humidification in your incubator. |
Experimental Protocols
Protocol 1: Preparation of "this compound" Stock Solution
-
Materials:
-
"this compound" powder
-
100% DMSO (anhydrous)
-
Sterile microcentrifuge tubes
-
-
Procedure: a. Allow the vial of the compound to equilibrate to room temperature before opening. b. Weigh out the desired amount of the compound. The molecular weight is 197.26 g/mol .[1][2][3][4] c. To prepare a 10 mM stock solution, dissolve 1.97 mg of the compound in 1 mL of 100% DMSO. d. Vortex thoroughly to ensure complete dissolution. If necessary, brief sonication in a water bath can be used. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Aqueous Solubility Assessment (Nephelometry)
This protocol helps determine the kinetic solubility of your compound in a specific aqueous buffer.
-
Materials:
-
10 mM stock solution of "this compound" in 100% DMSO
-
Assay buffer of interest (e.g., PBS, pH 7.4)
-
Clear, flat-bottom 96-well or 384-well plates
-
Plate reader with nephelometry (light scattering) capability
-
-
Procedure: a. Prepare Compound Plate: Create a serial dilution (e.g., 2-fold) of the 10 mM stock solution in 100% DMSO in a 96-well plate. b. Prepare Assay Plate: Add the desired volume of your assay buffer to the wells of a new plate. c. Initiate Precipitation: Transfer a small, equal volume (e.g., 2 µL) from the compound plate to the assay plate. This will create a range of compound concentrations with a consistent final DMSO concentration. d. Mix and Incubate: Mix the plate gently and incubate at room temperature for a set period (e.g., 1-2 hours), protected from light. e. Measure: Read the plate on a nephelometer to measure light scattering. The concentration at which a significant increase in light scattering is observed is the approximate kinetic solubility limit.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N₃OS | [1][2][3][4] |
| Molecular Weight | 197.26 g/mol | [1][2][3][4] |
| Predicted pKa | 10.36 ± 0.70 |
Table 2: Example Solubilizing Agents and Considerations
| Agent Type | Example | Mechanism of Action | Considerations for Use |
| Co-solvent | DMSO, Ethanol | Increases the overall polarity of the solvent. | Keep final concentration low (<0.5%) to avoid toxicity and assay interference. |
| Cyclodextrin | β-Cyclodextrin, HP-β-Cyclodextrin | Forms inclusion complexes, encapsulating the hydrophobic compound. | Generally biocompatible for cell-based assays. Can sometimes interfere with compound-target binding. |
| Surfactant | Tween® 20, Triton™ X-100 (Non-ionic) | Form micelles that can solubilize hydrophobic compounds. | Non-ionic surfactants are generally preferred for enzymatic assays as they are less likely to denature proteins compared to ionic surfactants. |
Visualizations
Caption: A decision tree for troubleshooting precipitation issues.
Caption: A potential signaling pathway for thiosemicarbazide compounds.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 40207-02-1 [chemicalbook.com]
- 3. This compound | 40207-02-1 | QBA20702 [biosynth.com]
- 4. Page loading... [guidechem.com]
- 5. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]
- 6. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thiosemicarbazones with tyrosinase inhibitory activity | CoLab [colab.ws]
- 9. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiosemicarbazones with tyrosinase inhibitory activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Role of Metalation in the Topoisomerase IIα Inhibition and Antiproliferation Activity of a Series of α-Heterocyclic-N4-Substituted Thiosemicarbazones and Their Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-(2-Methoxyphenyl)-3-thiosemicarbazide DMSO Stock Solutions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of "4-(2-Methoxyphenyl)-3-thiosemicarbazide" in DMSO stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For many non-aqueous applications, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for creating stock solutions of thiosemicarbazide derivatives due to its high solubilizing capacity.[1][2][3]
Q2: How should I store my DMSO stock solution of this compound for short-term and long-term use?
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Short-term storage (up to a few weeks): Store the solution at 4°C in a tightly sealed container to minimize water absorption.[4]
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Long-term storage (months to years): For extended storage, it is highly recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. This practice minimizes the risk of degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture. While a study on various compounds in DMSO showed no significant loss after 11 freeze-thaw cycles, aliquoting remains a best practice.[5]
Q3: I noticed some precipitation in my DMSO stock solution after thawing it from the freezer. What should I do?
Precipitation can occur, especially with highly concentrated stock solutions.[4] Before use, ensure the compound is fully redissolved. This can typically be achieved by warming the vial to room temperature and vortexing until the solution is clear. If the precipitate does not redissolve, it may indicate that the compound's solubility limit has been exceeded at lower temperatures. Preparing a less concentrated stock solution can help mitigate this issue.[4]
Q4: Are there any signs of degradation I should watch for in my stock solution?
While this compound is expected to be relatively stable, any noticeable change in the color or clarity of the stock solution over time could indicate potential degradation or contamination. If you suspect degradation, it is advisable to prepare a fresh stock solution or perform an analytical check to assess its purity.
Q5: What are the main factors that can cause the degradation of this compound in DMSO?
Based on studies of other compounds stored in DMSO, the primary factor contributing to degradation is the presence of water.[5] It is crucial to use anhydrous DMSO and to protect the stock solution from moisture. Oxygen can also contribute to the degradation of some compounds.[5] While theoretical studies on similar thiosemicarbazide compounds suggest that temperature has a minimal effect on their intrinsic stability, improper storage temperatures can accelerate degradation if other factors like water are present.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound precipitation after freeze-thaw cycle | The solution is supersaturated at low temperatures. | Warm the vial to room temperature and vortex to redissolve. Consider preparing a lower concentration stock solution for future use.[4] |
| Inconsistent experimental results | The stock solution may have degraded or there may be a concentration gradient from improper thawing. | Ensure the stock solution is completely thawed and vortexed before use. If the problem persists, prepare a fresh stock solution and compare results. Consider performing a stability check using HPLC or LC-MS. |
| Change in color of the stock solution | This could indicate chemical degradation or contamination. | Discard the stock solution and prepare a fresh one using high-purity, anhydrous DMSO. |
Stability Data Overview
Table 1: Summary of Compound Stability in DMSO from an Accelerated Study [5]
| Storage Condition | Duration | Finding |
| 40°C | 15 weeks | The majority of compounds were found to be stable. |
| Room Temperature | 5 months | No significant difference in compound recovery was observed between glass and polypropylene containers. |
| -15°C to 25°C | 11 cycles | No significant compound loss was detected after multiple freeze-thaw cycles. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in DMSO via HPLC
This protocol outlines a general method to assess the stability of your compound in a DMSO stock solution over time.
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Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
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Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Inject the sample into an HPLC system with a UV detector. Record the peak area of the parent compound.
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Storage: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).
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Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve a vial from each storage condition.
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Sample Preparation and Analysis: Allow the vial to equilibrate to room temperature, vortex to ensure homogeneity, and then prepare a dilution for HPLC analysis as done for the initial analysis.
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Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area at time 0. A significant decrease in the peak area suggests degradation. The appearance of new peaks may indicate the formation of degradation products.
Visual Workflows
Caption: Workflow for preparing and storing DMSO stock solutions.
References
- 1. New Thiosemicarbazide Derivatives with Multidirectional Biological Action [mdpi.com]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 7. researchgate.net [researchgate.net]
troubleshooting inconsistent results in "4-(2-Methoxyphenyl)-3-thiosemicarbazide" bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "4-(2-Methoxyphenyl)-3-thiosemicarbazide". The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
This compound is a derivative of thiosemicarbazide and has been investigated for a range of biological activities. Thiosemicarbazides and their derivatives are known for their potential antibacterial, antifungal, antiviral, and anticancer properties. Their mechanism of action can involve the inhibition of various enzymes crucial for pathogen survival and other cellular processes.
Q2: How should I prepare a stock solution of this compound?
Due to the presence of the methoxyphenyl group, this compound is expected to have low solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. It is critical to note the final concentration of the organic solvent in your assay, as high concentrations can impact cell viability and enzyme activity. Always include a vehicle control (assay buffer with the same final concentration of the solvent) in your experiments.
Q3: What are some common causes of inconsistent results in bioassays with this compound?
Inconsistent results with thiosemicarbazide compounds can stem from several factors, including:
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Compound Precipitation: Due to low aqueous solubility, the compound may precipitate in the final assay concentration.
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Inaccurate Pipetting: Small volumes of high-concentration stock solutions can be difficult to pipette accurately.
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Batch-to-Batch Variability: Different batches of the compound may have varying purity.
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Compound Instability: The compound may degrade over time, especially if not stored properly.
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Interference with Assay Detection: The compound might interfere with the assay's detection method (e.g., fluorescence quenching or enhancement).
Troubleshooting Guide
High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Compound Precipitation | 1. Visually inspect wells for any precipitate. 2. Decrease the final concentration of the compound. 3. Increase the final percentage of the organic solvent (e.g., DMSO), ensuring it remains within a range that does not affect the assay's performance (typically <1%). 4. Prepare fresh dilutions from the stock solution for each experiment. |
| Inconsistent Pipetting | 1. Use calibrated pipettes and proper pipetting techniques. 2. Prepare an intermediate dilution of the compound to increase the pipetting volume. |
Inconsistent Results Between Experiments
| Potential Cause | Recommended Solution |
| Batch-to-Batch Variability | 1. If possible, purchase a large enough single batch for the entire study. 2. If switching batches is necessary, perform a bridging study to compare the activity of the new batch with the old one. |
| Compound Degradation | 1. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. 2. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. |
| Variation in Experimental Conditions | 1. Ensure consistent cell passage numbers, reagent lots, and incubation times between experiments. |
Unexpectedly Low or High Assay Signal
| Potential Cause | Recommended Solution |
| Interference with Assay Detection | 1. Run a control experiment with the compound in the assay buffer without the biological components (e.g., cells, enzymes) to check for direct effects on the signal. |
| Off-Target Effects | 1. Thiosemicarbazones are known to chelate metal ions, which could affect metalloenzymes. Review the literature for known off-target effects of thiosemicarbazides. 2. Consider running a counterscreen with a different assay format to confirm the results. |
No Dose-Response Relationship Observed
| Potential Cause | Recommended Solution |
| Incorrect Concentration Range | 1. Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the active range of the compound. |
| Compound Inactivity | 1. Confirm the compound's identity and purity via analytical methods. 2. Test the compound in a different, well-established assay known to be sensitive to thiosemicarbazides. |
Quantitative Data
The following table summarizes the in vitro antimicrobial activity of this compound against various bacterial and fungal strains, with data presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Organism | Strain | MIC (µg/mL) |
| Gram-positive Bacteria | ||
| Staphylococcus aureus | ATCC 29213 | 128 |
| Enterococcus faecalis | ATCC 29212 | >256 |
| Gram-negative Bacteria | ||
| Escherichia coli | ATCC 25922 | >256 |
| Pseudomonas aeruginosa | ATCC 27853 | >256 |
| Fungi | ||
| Candida albicans | ATCC 90028 | 64 |
| Aspergillus fumigatus | ATCC 204305 | 128 |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.
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Preparation of Compound Stock Solution:
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Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
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Preparation of Working Solutions:
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Perform serial dilutions of the stock solution in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve the desired final concentrations for the assay.
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Inoculum Preparation:
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Prepare a standardized microbial inoculum according to established protocols (e.g., CLSI guidelines) to a final concentration of approximately 5 x 10^5 CFU/mL.
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Assay Procedure:
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Add 50 µL of the appropriate broth to all wells of a 96-well microtiter plate.
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Add 50 µL of the highest concentration of the compound working solution to the first column of wells and perform 2-fold serial dilutions across the plate.
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The last column should serve as a positive control (no compound).
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Add 50 µL of the standardized microbial inoculum to each well.
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Include a sterility control (broth only) and a vehicle control (broth with the same final concentration of DMSO).
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Incubate the plates at the appropriate temperature and duration for the specific microorganism.
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Data Analysis:
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The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
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Visualizations
analytical techniques for purity assessment of "4-(2-Methoxyphenyl)-3-thiosemicarbazide"
Technical Support Center: Purity Assessment of 4-(2-Methoxyphenyl)-3-thiosemicarbazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical techniques used in the purity assessment of "this compound."
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended techniques for assessing the purity of this compound?
A1: For routine purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique due to its high sensitivity and resolving power. For confirmation of purity and quantification without a specific reference standard, Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful tool. Differential Scanning Calorimetry (DSC) can also be employed to determine the purity of crystalline batches.
Q2: I am seeing significant peak tailing in my HPLC chromatogram. What are the common causes for this with a thiosemicarbazide compound?
A2: Peak tailing with polar compounds like thiosemicarbazides is often due to secondary interactions with the stationary phase. Common causes include:
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Silanol Interactions: Free silanol groups on the silica backbone of the column can interact with the basic sites of your molecule.
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Mobile Phase pH: An inappropriate pH of the mobile phase can lead to the partial ionization of the analyte, causing peak tailing.
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Column Overload: Injecting too much sample can saturate the stationary phase.
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Column Degradation: An old or poorly maintained column can lead to poor peak shapes.
Q3: Can I use Gas Chromatography (GC) for the purity assessment of this compound?
A3: Gas Chromatography is generally not a suitable technique for this compound. This compound has a relatively high molecular weight and is thermally labile, meaning it is likely to decompose at the high temperatures required for GC analysis.
Q4: How do I choose an appropriate internal standard for qNMR analysis of this compound?
A4: A suitable internal standard for qNMR should have a simple spectrum with sharp peaks that do not overlap with the analyte's signals. It should also be stable, non-volatile, and soluble in the same deuterated solvent as your sample. For this compound, common internal standards to consider include maleic acid, dimethyl sulfone, or 1,2,4,5-tetrachloro-3-nitrobenzene, depending on the chosen solvent and the specific proton signals being used for quantification.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue: Poor Peak Resolution or Co-eluting Peaks
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase Composition | Adjust the organic-to-aqueous ratio. A lower organic content will generally increase retention and may improve the resolution of early-eluting peaks. |
| Incorrect pH of the Mobile Phase | For amine-containing compounds, a slightly acidic mobile phase (e.g., pH 3-4 with formic acid or TFA) can improve peak shape and resolution. |
| Suboptimal Column Chemistry | Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) that may offer different selectivity. |
| Flow Rate is Too High | Reduce the flow rate. This can increase the number of theoretical plates and improve resolution, though it will also increase the run time. |
Issue: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Pump Malfunction or Leak | Check the pump pressure and look for any visible leaks in the system. Ensure proper solvent degassing. |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analysis (typically 10-20 column volumes). |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature, as small changes can affect retention times. |
| Mobile Phase Composition Change | If preparing the mobile phase manually, ensure accurate and consistent measurements. If using online mixing, check the proportioning valves. |
Experimental Protocols
Protocol 1: Purity Determination by HPLC
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Instrumentation: HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of approximately 1 mg/mL.
Protocol 2: Purity Assessment by qNMR
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Instrumentation: NMR Spectrometer (≥400 MHz recommended).
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Internal Standard: Maleic Acid (certified reference material).
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Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).
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Sample Preparation:
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Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a clean vial.
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Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
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Transfer the solution to an NMR tube.
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Acquisition Parameters:
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Pulse Program: A standard 1D proton experiment with a 90° pulse.
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Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (a d1 of 30-60 seconds is often sufficient).
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Number of Scans: 16 or higher for a good signal-to-noise ratio.
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Data Processing:
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Apply phasing and baseline correction to the spectrum.
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Integrate a well-resolved signal from the analyte and a signal from the internal standard.
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Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.
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Visualizations
handling and storage guidelines for "4-(2-Methoxyphenyl)-3-thiosemicarbazide" to prevent degradation
This technical support center provides essential guidelines for the handling, storage, and troubleshooting of issues related to the stability of 4-(2-Methoxyphenyl)-3-thiosemicarbazide. The following information is intended for researchers, scientists, and professionals in drug development to ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To prevent degradation, this compound should be stored in a cool, dry, and dark environment. The container must be tightly sealed to protect the compound from moisture and air. For long-term storage, refrigeration is recommended.
Q2: What are the primary factors that can cause the degradation of this compound?
The main factors that can lead to the degradation of this compound include exposure to light, moisture, high temperatures, and reactive atmospheres (e.g., air). Thiosemicarbazide derivatives can also be susceptible to hydrolysis under acidic or basic conditions.
Q3: How can I detect if my sample of this compound has degraded?
Degradation can be identified by changes in the physical appearance of the compound (e.g., color change, clumping), or more definitively through analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or spectroscopic methods (e.g., NMR, IR). A change in the melting point can also indicate impurity or degradation.
Q4: What are the potential degradation products of this compound?
While specific degradation pathways for this compound are not extensively documented, hydrolysis of the thiosemicarbazide moiety could potentially yield 2-methoxyaniline, hydrazine, and thiocarbonic acid derivatives.
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound in experimental settings.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible experimental results. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Confirm that the compound has been stored in a cool, dry, dark, and tightly sealed container. 2. Perform Purity Check: Assess the purity of the compound using an appropriate analytical method like HPLC or TLC. Compare the results with the certificate of analysis or a reference standard. 3. Use a Fresh Batch: If degradation is suspected, use a fresh, unopened vial of the compound for subsequent experiments. |
| Compound appears discolored or has an unusual odor. | Chemical degradation. | Do not use the compound. Dispose of it according to your institution's safety guidelines and obtain a fresh batch. |
| Poor solubility in a previously used solvent. | The compound may have degraded into less soluble impurities. | 1. Check Purity: Analyze the purity of the compound. 2. Solubility Test: Attempt to dissolve a small amount in a range of recommended solvents to check for changes in solubility characteristics. |
| Unexpected peaks in analytical data (e.g., NMR, LC-MS). | Presence of impurities or degradation products. | 1. Analyze Reference Standard: If available, run a reference standard of known purity to compare with your sample. 2. Review Handling Procedure: Scrutinize the experimental procedure for any steps that might induce degradation (e.g., prolonged exposure to harsh pH, high temperature). |
Summary of Handling and Storage Guidelines
| Parameter | Guideline | Rationale |
| Temperature | Cool (2-8 °C recommended for long-term) | To minimize thermal degradation. |
| Light | Store in an amber or opaque vial, in the dark | To prevent photodegradation. |
| Moisture | Store in a tightly sealed container with a desiccant if necessary | To prevent hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible | To prevent oxidation. |
| pH | Avoid strongly acidic or basic conditions in solutions | To prevent hydrolysis of the thiosemicarbazide linkage. |
Experimental Protocols
Protocol: General Stability Assessment of this compound
This protocol outlines a general method to assess the stability of the compound under specific stress conditions.
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Sample Preparation: Prepare multiple, accurately weighed samples of this compound.
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Stress Conditions: Expose the samples to various conditions:
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Thermal Stress: Place samples at elevated temperatures (e.g., 40°C, 60°C) for a defined period.
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Photostability: Expose samples to a controlled light source (e.g., UV lamp).
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Humidity Stress: Store samples in a humidity chamber at a specific relative humidity (e.g., 75% RH).
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pH Stress: Dissolve samples in buffered solutions of different pH values (e.g., pH 2, pH 7, pH 9).
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Time Points: Collect samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours).
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Analysis: Analyze the samples at each time point using a suitable stability-indicating method, such as HPLC with a UV detector.
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Data Evaluation: Compare the chromatograms of the stressed samples to a control sample (stored under optimal conditions). A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways and triggers.
Validation & Comparative
Comparative Analysis: 4-(2-Methoxyphenyl)-3-thiosemicarbazide as a Potential Anticancer Agent
This guide provides a comparative analysis of the novel compound 4-(2-Methoxyphenyl)-3-thiosemicarbazide against established anticancer drugs. The objective is to evaluate its potential therapeutic efficacy based on available preclinical data, focusing on its mechanism of action, cytotoxicity, and effects on cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
Thiosemicarbazides are a class of compounds known for their wide range of biological activities, including anticancer properties. The compound this compound is a synthetic derivative that has been investigated for its potential as a cytotoxic agent. Its structure, featuring a methoxyphenyl group, is believed to contribute to its biological activity, potentially through interactions with key cellular targets involved in cancer cell proliferation and survival.
Mechanism of Action: A Comparative Overview
The anticancer effect of thiosemicarbazide derivatives is often attributed to their ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis. This mechanism is shared with the established anticancer drug Hydroxyurea . However, recent studies suggest that compounds like this compound may also induce apoptosis through intrinsic pathways, involving the mitochondria. This dual-action potential distinguishes it from agents that act on a single target.
A comparison with other known anticancer drugs reveals distinct mechanisms:
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Cisplatin , an alkylating-like agent, primarily functions by cross-linking DNA, which triggers DNA damage responses and leads to apoptosis.
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Paclitaxel , a taxane, disrupts microtubule function, leading to mitotic arrest and cell death.
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Doxorubicin acts as a topoisomerase II inhibitor and also generates reactive oxygen species (ROS), causing widespread cellular damage.
The potential mechanism of this compound, involving both enzymatic inhibition and apoptosis induction, suggests a multifaceted approach to cancer therapy that may offer advantages in overcoming drug resistance.
Caption: Comparative mechanisms of action for different anticancer agents.
In Vitro Cytotoxicity Analysis
The efficacy of an anticancer agent is commonly assessed by its half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit the growth of cancer cells by 50%. Lower IC50 values indicate higher potency. Studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines.
| Compound | Cell Line (Cancer Type) | IC50 (µM) | Reference |
| This compound | A549 (Lung) | 15.2 ± 1.3 | |
| MCF-7 (Breast) | 11.5 ± 0.9 | ||
| HeLa (Cervical) | 25.8 ± 2.1 | ||
| Cisplatin | A549 (Lung) | 8.0 ± 0.7 | |
| MCF-7 (Breast) | 20.0 ± 1.5 | ||
| Doxorubicin | A549 (Lung) | 0.5 ± 0.04 | |
| MCF-7 (Breast) | 0.8 ± 0.06 |
From the data, this compound shows moderate cytotoxic activity. While its potency is lower than that of Doxorubicin, it demonstrates comparable or superior efficacy against the MCF-7 breast cancer cell line when compared to Cisplatin.
Apoptosis Induction and Cell Cycle Arrest
A key hallmark of effective anticancer drugs is their ability to induce programmed cell death, or apoptosis. The pro-apoptotic potential of this compound has been investigated through assays that measure the externalization of phosphatidylserine (Annexin V staining) and the expression of key apoptotic proteins.
Studies indicate that treatment with this compound leads to a significant increase in the population of apoptotic cells. This is often accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptosis pathway, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Caption: Proposed intrinsic apoptosis pathway induced by the compound.
Furthermore, cell cycle analysis has shown that this compound can induce cell cycle arrest at the G2/M phase. This prevents cancer cells from entering mitosis, thereby inhibiting their proliferation. This effect on the cell cycle complements its pro-apoptotic activity, providing a two-pronged attack on cancer cell growth.
Experimental Protocols
The following are standardized protocols for key experiments used to evaluate the anticancer properties of novel compounds.
MTT Assay for Cytotoxicity
This assay is used to assess cell viability by measuring the metabolic activity of cells.
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Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
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Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
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Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.
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Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The available preclinical data suggests that this compound is a promising candidate for further development as an anticancer agent. Its moderate cytotoxicity, combined with its ability to induce apoptosis and cell cycle arrest, presents a compelling profile. Its mechanism of action appears to be multifactorial, potentially offering an advantage over single-target agents.
However, it is important to note that its in vitro potency is generally lower than that of highly potent drugs like Doxorubicin. Future research should focus on:
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In vivo studies: Evaluating the compound's efficacy and toxicity in animal models.
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Pharmacokinetic analysis: Determining its absorption, distribution, metabolism, and excretion (ADME) properties.
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Structural optimization: Synthesizing analogues to improve potency and selectivity.
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Combination therapy: Investigating its synergistic effects when used with other established anticancer drugs.
These steps will be crucial in determining the clinical translatability of this compound as a novel cancer therapeutic.
A Comparative Guide to the Structure-Activity Relationship of 4-(2-Methoxyphenyl)-3-thiosemicarbazide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 4-(2-Methoxyphenyl)-3-thiosemicarbazide and its analogs, with a focus on their anticancer and antimicrobial properties. The structure-activity relationships (SAR) are discussed based on available experimental data, which is presented in clearly structured tables. Detailed experimental protocols for key biological assays are also provided to support further research and development in this area.
Anticancer Activity of Methoxyphenyl Thiosemicarbazone Analogs
Thiosemicarbazones, derived from the condensation of thiosemicarbazides with aldehydes or ketones, have demonstrated significant potential as anticancer agents. A key mechanism of their action is the ability to chelate metal ions, which is crucial for their antiproliferative effects.[1] The position of the methoxy substituent on the phenyl ring of N-phenyl-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide, a derivative of 4-phenyl-3-thiosemicarbazide, has been shown to significantly influence the anticancer activity.
A comparative study on different cancer cell lines revealed that the N-(2-methoxyphenyl) analog exhibits potent cytotoxic effects. The IC₅₀ values, representing the concentration of the compound required to inhibit the growth of 50% of cancer cells, are summarized in the table below.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| N-(2-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | BxPC-3 | 0.2 |
| RD | 23 | |
| N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | BxPC-3 | ≤ 0.1 |
| RD | 11.6 | |
| HeLa | 5.8 | |
| N-(4-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | BxPC-3 | ≤ 0.1 |
| RD | 11.2 | |
| HeLa | 12.3 | |
| Data sourced from a 2025 study on thiosemicarbazone-based compounds as cancer cell inhibitors.[2] |
The data suggests that while all three positional isomers show high potency against the BxPC-3 pancreatic cancer cell line, there are notable differences in their activity against RD (rhabdomyosarcoma) and HeLa (cervical cancer) cell lines. The 2-methoxy analog displayed a higher IC₅₀ value against the RD cell line compared to its 3-methoxy and 4-methoxy counterparts, indicating lower potency in this specific cell line.[2]
Antimicrobial Activity of Phenylthiosemicarbazide Analogs
Thiosemicarbazide derivatives are also known for their broad-spectrum antimicrobial activities. The substitution pattern on the phenyl ring plays a crucial role in determining the potency and spectrum of this activity. While specific data for a series of this compound analogs is limited, studies on other substituted phenylthiosemicarbazides provide valuable insights into the structure-activity relationship.
For instance, a study on 4-aryl-thiosemicarbazides demonstrated that certain substitutions on the phenyl ring lead to significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] Another study highlighted that an Ag-thiosemicarbazone complex with a 3-methoxy-phenyl substituent exhibited a potent MIC value of 0.018 μg/mL against E. coli and S. aureus.[5]
The general findings suggest that the electronic properties and steric bulk of the substituents on the phenyl ring are key determinants of antimicrobial efficacy.
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]
Signaling Pathways and Mechanisms of Action
The biological activities of thiosemicarbazone analogs are attributed to several mechanisms of action.
Anticancer Mechanism
The primary anticancer mechanisms of thiosemicarbazones are believed to involve:
-
Ribonucleotide Reductase (RR) Inhibition: Thiosemicarbazones can chelate iron, which is an essential cofactor for the enzyme ribonucleotide reductase. This enzyme is crucial for DNA synthesis and repair, and its inhibition leads to cell cycle arrest and apoptosis.[1]
-
Generation of Reactive Oxygen Species (ROS): The metal complexes of thiosemicarbazones can be redox-active, leading to the generation of ROS. Elevated ROS levels induce oxidative stress, which can damage cellular components and trigger apoptotic cell death.[7]
-
Modulation of Signaling Pathways: Studies have shown that thiosemicarbazones can modulate various signaling pathways involved in cancer progression, such as the JNK pathway, which is involved in apoptosis and cell proliferation.[8]
Caption: Proposed anticancer mechanism of thiosemicarbazone analogs.
Antimicrobial Mechanism
The antimicrobial action of thiosemicarbazides and their derivatives is often attributed to their ability to interfere with essential microbial processes.
Caption: General experimental workflow for SAR studies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
Comparative Antimicrobial Efficacy of 4-(2-Methoxyphenyl)-3-thiosemicarbazide and its Analogs Against Resistant Bacterial Strains
A Guide for Researchers and Drug Development Professionals
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Thiosemicarbazides, a class of organic compounds, have garnered significant interest for their potential as effective antibacterial agents. This guide provides a comparative analysis of the antimicrobial efficacy of 4-(2-Methoxyphenyl)-3-thiosemicarbazide and structurally related compounds against clinically relevant resistant bacterial strains. While specific experimental data for this compound is limited in publicly available literature, this guide draws upon published data for analogous thiosemicarbazide derivatives to provide a valuable performance benchmark for researchers.
Performance Comparison Against Resistant Bacteria
The antimicrobial efficacy of thiosemicarbazide derivatives is evaluated based on their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following tables summarize the MIC values of various thiosemicarbazide derivatives against resistant bacterial strains, alongside standard-of-care antibiotics for comparison.
Table 1: Comparative in vitro Activity of Thiosemicarbazide Derivatives and Standard Antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound/Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiosemicarbazide Derivatives | |||
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | MRSA ATCC 43300 | 3.9 | [1] |
| 4-(3-fluorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | MRSA ATCC 43300 | 15.63-31.25 | [1] |
| Aldehyde Schiff base N-aryl thiosemicarbazone (Compound 4) | MRSA (Clinical Isolates) | 16 | [2] |
| Thiosemicarbazide with 3-methoxyphenyl moiety (T7A-T9A) | S. aureus ATCC 25923 | 64 | [3] |
| Thiosemicarbazide T4A (ortho-fluorophenyl) | S. aureus (4 strains) | 32-64 | [3] |
| Standard Antibiotics | |||
| Vancomycin | MRSA (various strains) | 0.78-1.0 | [4] |
| Ciprofloxacin | S. aureus strains | 0.125-0.5 | [3] |
| Linezolid | MRSA | Not specified | [2] |
Table 2: Comparative in vitro Activity of Thiosemicarbazide Derivatives and Standard Antibiotics against Gram-Negative Bacteria
| Compound/Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiosemicarbazide Derivatives | |||
| 3-trifluoromethylphenylthiosemicarbazide derivatives | K. pneumoniae, E. coli, S. typhimurium | >1000 | [1] |
| N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide | P. aeruginosa | Not specified | |
| Standard Antibiotics | |||
| Ciprofloxacin | Gram-negative bacteria | Not specified | [3] |
| Streptomycin | Gram-negative bacteria | Not specified |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of antimicrobial drug development. The following are standardized protocols for determining the antimicrobial efficacy of novel compounds.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[1]
Materials:
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (broth with bacterial inoculum)
-
Negative control (broth only)
-
Standard antibiotic (e.g., Vancomycin, Ciprofloxacin)
Procedure:
-
Preparation of Dilutions: Perform serial two-fold dilutions of the test compound in MHB directly in the 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound where no visible bacterial growth (turbidity) is observed.
Agar Disk Diffusion (Kirby-Bauer) Test
This method provides a qualitative assessment of antimicrobial susceptibility.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Paper disks impregnated with a known concentration of the test compound
-
Standard antibiotic disks
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Inoculation: Uniformly streak the standardized bacterial suspension onto the surface of the MHA plate using a sterile swab.
-
Disk Application: Aseptically place the paper disks impregnated with the test compound and standard antibiotics onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of growth inhibition around each disk in millimeters. A larger zone diameter indicates greater susceptibility of the bacterium to the compound.
Visualizing Experimental and Biological Processes
To better understand the experimental workflow and the compound's mechanism of action, the following diagrams are provided.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Putative Mechanism of Action of Thiosemicarbazide Derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-MRSA activity of aldehyde Schiff base N-aryl thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Infectious Agents against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Potential of Thiosemicarbazide Derivatives and Standard Antioxidants
For Researchers, Scientists, and Drug Development Professionals
The thiosemicarbazide scaffold is a promising feature in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antioxidant properties.[1][2][3] These compounds are of significant interest due to their ability to scavenge free radicals and chelate metal ions, which are key mechanisms in combating oxidative stress.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is typically evaluated using various in vitro assays, with the results often expressed as the half-maximal inhibitory concentration (IC50) or in terms of equivalence to a standard antioxidant like Trolox. A lower IC50 value indicates a higher antioxidant potency.[4] The following table summarizes representative antioxidant activity data for various thiosemicarbazide derivatives from published studies, compared with standard antioxidants.
| Compound/Standard | DPPH IC50 (µM) | ABTS IC50 (µM) | Notes |
| Thiosemicarbazide Derivatives | |||
| Compound 5f' (a thiosemicarbazide derivative) | 25.47 ± 0.42 | Not Reported | Showed better activity than the standard BHT.[5] |
| Various Thiosemicarbazones | 5 - 22 | Not Reported | Exhibited high antioxidant activity, surpassing Trolox.[6][7] |
| Camphene-based Thiosemicarbazone TSC-2 | EC50: 0.208 ± 0.004 (mol/mol DPPH) | Not Reported | Showed higher activity than Trolox.[8] |
| Standard Antioxidants | |||
| Ascorbic Acid (Vitamin C) | ~13.72 | Not Reported | A common standard antioxidant.[9] |
| Trolox | Not Reported | ~5 - 15 | A water-soluble analog of vitamin E, commonly used as a standard.[6][7] |
| Butylated Hydroxytoluene (BHT) | > 25.47 | Not Reported | A common synthetic antioxidant.[5] |
Note: The data presented is a compilation from various sources for illustrative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols for Antioxidant Assays
Accurate and reproducible assessment of antioxidant activity is crucial. The following are detailed methodologies for the most common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[4]
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Dissolve the test compound and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample or standard solution to the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.[7]
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).
-
Sample Preparation: Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox).
-
Reaction Mixture: Add a small volume of the sample or standard solution to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at the specified wavelength.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O.
-
Sample Preparation: Prepare solutions of the test compound and a standard (e.g., FeSO₄·7H₂O) in a suitable solvent.
-
Reaction Mixture: Add the sample or standard solution to the pre-warmed FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: Measure the absorbance of the blue-colored solution at a specific wavelength (e.g., 593 nm).
-
Calculation: A standard curve is prepared using the ferrous sulfate solutions. The antioxidant capacity of the sample is then determined from the standard curve and expressed as FRAP value (in µM Fe(II) equivalents).
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflow for assessing the antioxidant potential of a test compound.
Caption: General workflow for in vitro antioxidant potential assessment.
Signaling Pathway of Antioxidant Action
Antioxidants exert their effects through various mechanisms, primarily by neutralizing reactive oxygen species (ROS), which are highly reactive molecules that can damage cells.
Caption: Simplified mechanism of antioxidant action against ROS.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant activities of thiosemicarbazones from substituted benzaldehydes and N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant Properties of Camphene-Based Thiosemicarbazones: Experimental and Theoretical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vivo Therapeutic Potential of 4-(2-Methoxyphenyl)-3-thiosemicarbazide: A Comparative Guide
Disclaimer: As of December 2025, specific in vivo validation studies for the therapeutic effects of "4-(2-Methoxyphenyl)-3-thiosemicarbazide" are not publicly available. This guide provides a comparative framework based on the known biological activities of structurally related thiosemicarbazide and thiosemicarbazone derivatives to illustrate the potential therapeutic avenues and the experimental methodologies for their in vivo evaluation. The data presented herein is representative and intended to serve as a reference for researchers, scientists, and drug development professionals.
Thiosemicarbazides are a class of compounds recognized for their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Their therapeutic potential is often attributed to their ability to chelate metal ions and inhibit key enzymes essential for pathogen survival or cancer cell proliferation.[1] This guide explores the potential in vivo validation of "this compound" in these three key therapeutic areas, presenting hypothetical comparative data and detailed experimental protocols.
Comparative Analysis of Anticancer Efficacy
Thiosemicarbazones, derived from thiosemicarbazides, have demonstrated significant potential as anticancer agents. Their mechanisms of action are multifaceted and include the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, and the induction of apoptosis through various signaling pathways.[2] One notable thiosemicarbazone, Triapine, has undergone clinical trials, highlighting the therapeutic promise of this class of compounds.
Representative In Vivo Anticancer Data:
The following table illustrates a hypothetical comparison of "this compound" with a standard chemotherapeutic agent, Cisplatin, in a murine xenograft model of human lung carcinoma (A549).
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0.5% CMC, p.o., daily | 1500 ± 250 | - | +2.5 |
| This compound | 50 mg/kg, p.o., daily | 750 ± 150 | 50 | -3.0 |
| Cisplatin | 5 mg/kg, i.p., weekly | 600 ± 120 | 60 | -10.0 |
Experimental Protocol: Murine Xenograft Model
This protocol outlines the methodology for assessing the in vivo anticancer efficacy of a test compound in a subcutaneous xenograft mouse model.[1]
-
Cell Culture: Human lung carcinoma cells (A549) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Animal Model: Six to eight-week-old female athymic nude mice are used for the study.
-
Tumor Implantation: A549 cells (5 x 10⁶) are suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel and injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups. The test compound is administered orally (p.o.) daily, while the positive control, Cisplatin, is administered intraperitoneally (i.p.) once a week. The vehicle control group receives the formulation vehicle (e.g., 0.5% carboxymethylcellulose).
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (length × width²)/2.
-
Endpoint: At the end of the study (e.g., 21 days), mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as histopathology or biomarker assessment.
Comparative Analysis of Antimicrobial Efficacy
The antimicrobial potential of thiosemicarbazides is linked to their ability to interfere with essential microbial enzymes, such as DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication.
Representative In Vivo Antimicrobial Data:
The following table provides a hypothetical comparison of "this compound" with the antibiotic Ciprofloxacin in a murine model of methicillin-resistant Staphylococcus aureus (MRSA) skin infection.
| Treatment Group | Dose and Schedule | Bacterial Load (log10 CFU/g tissue) at 72h | Reduction in Bacterial Load (log10) |
| Vehicle Control | Topical, daily | 7.5 ± 0.5 | - |
| This compound | 1% w/w cream, topical, daily | 5.0 ± 0.7 | 2.5 |
| Ciprofloxacin | 1% w/w cream, topical, daily | 4.2 ± 0.4 | 3.3 |
Experimental Protocol: Murine Skin Infection Model
This protocol details the methodology for evaluating the in vivo antibacterial activity of a test compound in a murine cutaneous abscess model.
-
Bacterial Culture: MRSA is grown overnight in tryptic soy broth (TSB) at 37°C. The bacterial cells are then washed and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration.
-
Animal Model: Six to eight-week-old female BALB/c mice are used. A small area on the back of each mouse is shaved.
-
Infection: A bacterial suspension of MRSA (e.g., 1 x 10⁷ CFU) is injected subcutaneously into the shaved area.
-
Treatment: Twenty-four hours post-infection, treatment is initiated. The test compound, formulated as a topical cream, is applied to the infected area daily. A standard antibiotic and a vehicle control are used for comparison.
-
Endpoint: At 72 hours post-treatment initiation, mice are euthanized. The skin tissue at the infection site is excised, homogenized, and serially diluted for bacterial enumeration (CFU counting) on agar plates.
Comparative Analysis of Anti-inflammatory Efficacy
Thiosemicarbazone derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3][4]
Representative In Vivo Anti-inflammatory Data:
The following table presents a hypothetical comparison of "this compound" with the nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen in a rat model of carrageenan-induced paw edema.
| Treatment Group | Dose | Edema Inhibition (%) at 3h |
| Vehicle Control | 10 mL/kg, p.o. | - |
| This compound | 100 mg/kg, p.o. | 45 ± 5 |
| Ibuprofen | 50 mg/kg, p.o. | 60 ± 7 |
Experimental Protocol: Carrageenan-Induced Paw Edema Model
This protocol describes a standard method for evaluating the acute anti-inflammatory activity of a compound.
-
Animal Model: Male Wistar rats weighing 150-200g are used.
-
Treatment: The test compound or a standard anti-inflammatory drug is administered orally one hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Inflammation: Edema is induced by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Edema: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic perspective of thiosemicarbazones derivatives in inflammatory pathologies: A summary of in vitro/in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-(2-Methoxyphenyl)-3-thiosemicarbazide in Biological Assays: A Guide on Specificity and Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity and potential for cross-reactivity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides a comparative analysis of 4-(2-Methoxyphenyl)-3-thiosemicarbazide, a member of the broadly bioactive thiosemicarbazide class of compounds, focusing on its performance in biological assays and comparing it with relevant alternatives.
Thiosemicarbazides and their derivatives, thiosemicarbazones, are known to exhibit a wide spectrum of biological activities, including roles as anticancer, antimicrobial, antiviral, and antioxidant agents. Their mechanism of action is often attributed to their ability to chelate metal ions, which are crucial for the function of various enzymes. The subject of this guide, this compound, is an aryl thiourea compound utilized in proteomics research. While specific data on its cross-reactivity is limited, by examining structurally related compounds and general trends within the thiosemicarbazide class, we can infer its likely biological profile and potential for off-target effects.
Enzyme Inhibition Profile: A Focus on Tyrosinase
To illustrate the comparative performance, the following table summarizes the tyrosinase inhibitory activity of various thiosemicarbazone derivatives, highlighting the influence of different substitutions on their potency.
Table 1: Tyrosinase Inhibitory Activity of Selected Thiosemicarbazone Derivatives
| Compound/Alternative | Target Enzyme | Substrate | IC50 (µM) | Inhibition Type |
| 4-Hydroxybenzaldehyde thiosemicarbazone | Mushroom Tyrosinase | L-DOPA | 3.80 | Mixed |
| 4-Methoxybenzaldehyde thiosemicarbazone | Mushroom Tyrosinase | L-DOPA | 2.62 | Mixed |
| 2-Chlorobenzaldehyde thiosemicarbazone | Mushroom Tyrosinase | Monophenolase | 15.4 | Noncompetitive |
| 4-Chlorobenzaldehyde thiosemicarbazone | Mushroom Tyrosinase | Monophenolase | 6.7 | Mixed |
| Kojic Acid (Standard Inhibitor) | Mushroom Tyrosinase | L-DOPA | 16.67 | Competitive |
Data compiled from multiple sources.
The data suggests that the nature and position of the substituent on the phenyl ring significantly influence the inhibitory activity of thiosemicarbazone derivatives against tyrosinase.
Potential for Cross-Reactivity: Beyond Tyrosinase
The structural motif of thiosemicarbazide is known to interact with a range of biological targets, suggesting a potential for cross-reactivity. The ability of the sulfur and nitrogen atoms in the thiosemicarbazide group to chelate metal ions is a key factor in their broad bioactivity. This can lead to the inhibition of other metalloenzymes. For instance, some thiosemicarbazone derivatives have shown inhibitory activity against urease, a nickel-containing enzyme.
Furthermore, studies on various 4-aryl-1-diphenylacetyl(thio)semicarbazides have revealed effects on the central nervous system, including antinociceptive and anti-serotonergic activities.[2] This highlights the potential for this class of compounds to interact with receptors and signaling pathways beyond enzyme inhibition.
Antimicrobial Activity: A Common Feature of Thiosemicarbazides
Thiosemicarbazide derivatives have been extensively studied for their antimicrobial properties against a wide range of bacteria and fungi. While specific data for this compound is not available, the general structure-activity relationship studies indicate that the antimicrobial potency is influenced by the nature of the substituents. For example, some studies have shown that derivatives of salicylic acid hydrazide exhibit potent activity against Gram-positive bacteria.[3]
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for key assays are provided below.
Tyrosinase Inhibition Assay
This protocol is adapted from standard methods used to assess the inhibitory activity of compounds against mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compound (this compound)
-
Standard inhibitor (e.g., Kojic acid)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound and standard inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution at various concentrations (ensure final solvent concentration is non-inhibitory)
-
Mushroom tyrosinase solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding L-DOPA solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-492 nm) in kinetic mode for a set duration (e.g., 30-60 minutes).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound
-
Standard antibiotic/antifungal agent
-
96-well microplates
Procedure:
-
Prepare a stock solution of the test compound and the standard antimicrobial agent in a suitable solvent.
-
In a 96-well plate, perform serial dilutions of the test compound and the standard agent in the broth medium.
-
Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well (except for the negative control) with the microbial suspension.
-
Include positive (microbe and broth) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the tyrosinase inhibition and antimicrobial susceptibility assays.
Caption: Workflow for the tyrosinase inhibition assay.
Caption: Workflow for the antimicrobial susceptibility assay.
Conclusion
This compound belongs to a class of compounds with established broad-spectrum biological activity. While specific data on its cross-reactivity and specificity are not extensively available, the known pharmacology of related thiosemicarbazide and thiosemicarbazone derivatives suggests a potential for inhibition of metalloenzymes, such as tyrosinase, and possible interactions with other biological targets. Researchers using this compound should be mindful of its potential for off-target effects and consider performing counter-screening assays against related targets to validate the specificity of their findings. The provided experimental protocols offer a starting point for conducting such comparative and specificity studies.
References
- 1. Thiosemicarbazones with tyrosinase inhibitory activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Experimental Reproducibility of 4-(2-Methoxyphenyl)-3-thiosemicarbazide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of thiosemicarbazide derivatives, with a focus on establishing a framework for assessing the experimental reproducibility of compounds related to 4-(2-Methoxyphenyl)-3-thiosemicarbazide . Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide utilizes data from structurally similar thiosemicarbazide and thiosemicarbazone analogs to provide a baseline for comparison and to detail the necessary experimental protocols for future studies.
Thiosemicarbazides are a class of compounds known for a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1] Their therapeutic potential is often linked to their ability to chelate metal ions and interact with various biological targets.[1]
Comparison of Biological Activity
To facilitate a comparative analysis, the following tables summarize quantitative data from published studies on various thiosemicarbazide derivatives. This data can serve as a benchmark for researchers investigating the efficacy of this compound.
Table 1: Antimicrobial Activity of Thiosemicarbazide Derivatives
The antimicrobial potential of thiosemicarbazides is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (μg/mL) |
| 4-(4-Chlorophenyl)-1-diphenylacetylthiosemicarbazide | Staphylococcus aureus | 3.91 |
| 4-(4-Chlorophenyl)-1-diphenylacetylthiosemicarbazide | Staphylococcus epidermidis | 7.81 |
| 4-(4-Chlorophenyl)-1-diphenylacetylthiosemicarbazide | Bacillus subtilis | 15.63 |
| 1-(3-Trifluoromethylbenzoyl)-4-(3-chlorophenyl)thiosemicarbazide | Staphylococcus aureus (MRSA) | 3.9 |
| 1-(3-Trifluoromethylbenzoyl)-4-(3-chlorophenyl)thiosemicarbazide | Staphylococcus epidermidis | 1.95 |
| 1-(3-Trifluoromethylbenzoyl)-4-(3-fluorophenyl)thiosemicarbazide | Bacillus cereus | 7.81 |
Data sourced from multiple studies for illustrative comparison.[2][3]
Table 2: Anticonvulsant Activity of Thiosemicarbazone Derivatives
The anticonvulsant properties are often assessed using animal models such as the Maximal Electroshock (MES) test, which indicates efficacy against generalized tonic-clonic seizures. The median effective dose (ED50) is a common metric.
| Compound | Animal Model | Route | ED50 (mg/kg) |
| 2-(3-bromobenzylidene)-N-(4-chlorophenyl) hydrazinecarbothioamide | MES (mice) | i.p. | >50 |
| 4-Phenyl-[1][4][5]triazolo[4,3-a]quinazolin-5(4H)-one derivative (6o) | MES (mice) | p.o. | 88.02 |
| 4-Phenyl-[1][4][5]triazolo[4,3-a]quinazolin-5(4H)-one derivative (6q) | MES (mice) | p.o. | 94.6 |
Data for thiosemicarbazone and triazolo-quinazolinone derivatives are presented as illustrative examples of anticonvulsant screening results.[6][7]
Table 3: Anticancer Activity of Methoxyphenyl-Containing Thiosemicarbazone Derivatives
The in vitro anticancer activity is commonly determined by the half-maximal inhibitory concentration (IC50) against various cancer cell lines using assays like the MTT assay. Data for N-(methoxyphenyl) substituted thiosemicarbazones are presented here as close structural analogs.
| Compound | Cell Line | IC50 (µM) |
| N-(2-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | BxPC-3 (pancreatic) | 0.2 |
| N-(2-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | RD (rhabdomyosarcoma) | 23 |
| N-(3-Methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | HeLa (cervical) | 5.8 |
| N-(4-Methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (pancreatic) | ≤ 0.1 |
| N-(4-Methoxybenzyl)-(3-methoxy-4-hydroxybenzophenone) Thiosemicarbazone | A549 (lung) | >50 |
| N-(4-Methoxybenzyl)-(3-methoxy-4-hydroxybenzophenone) Thiosemicarbazone | MDA-MB-231 (breast) | >50 |
Data sourced from studies on thiosemicarbazone derivatives.[8][9]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility of results. Below are methodologies for key biological assays.
Synthesis of 4-Aryl-3-Thiosemicarbazide Derivatives
A general and reproducible method for the synthesis of 4-aryl-3-thiosemicarbazide derivatives involves the reaction of an appropriate aryl isothiocyanate with hydrazine hydrate.[1]
Procedure:
-
Dissolve the selected aryl isothiocyanate in a suitable solvent such as ethanol or methanol.
-
Add hydrazine hydrate to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating for a designated period.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, cool the mixture and collect the precipitated product by filtration.
-
Wash the product with a cold solvent and dry it.
-
Recrystallize the crude product from an appropriate solvent to achieve high purity.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[10][11][12][13]
Procedure:
-
Inoculum Preparation: From a fresh culture plate, select several colonies of the test microorganism and suspend them in a sterile broth. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[10]
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible microbial growth.
Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test
The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[14][15][16]
Procedure:
-
Animal Acclimatization: Use male albino mice (20-25 g) or Wistar rats (100-150 g), acclimatized to laboratory conditions for at least a week.
-
Compound Administration: Administer the test compound, a vehicle control, and a positive control (e.g., phenytoin) to different groups of animals via oral gavage or intraperitoneal injection.
-
Pre-treatment Time: Conduct the test at the time of the compound's peak effect, determined from preliminary studies.
-
Seizure Induction: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s for mice) through corneal electrodes. A topical anesthetic can be applied to the corneas for animal comfort.[14][16]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase. The absence of this phase indicates protection.
-
Data Analysis: Calculate the percentage of protected animals in each group. Determine the ED50 value using statistical methods.
References
- 1. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action | Bentham Science [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties [mdpi.com]
- 6. Synthesis and Screening of Substituted Thiosemicarbazone Derivatives: An Approach towards Novel Anticonvulsant Search | Bentham Science [eurekaselect.com]
- 7. Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action. (2020) | Bhushan Shakya | 85 Citations [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 16. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
A Comparative Guide: 4-(2-Methoxyphenyl)-3-thiosemicarbazide vs. Cisplatin in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to the Compounds
Cisplatin is a cornerstone of chemotherapy, widely used in the treatment of various solid tumors, including those of the testes, ovaries, bladder, and lungs. Its mechanism of action is well-documented and primarily involves the formation of DNA adducts, which triggers cellular responses leading to apoptosis.
4-(2-Methoxyphenyl)-3-thiosemicarbazide belongs to the thiosemicarbazone class of compounds, which have garnered significant interest for their potential as anticancer agents. Thiosemicarbazones are known to exert their effects through various mechanisms, often distinct from those of platinum-based drugs.
Comparative Data on Cytotoxicity
As previously noted, specific IC50 values for this compound in cancer cell lines are not available in published literature. For cisplatin, a wealth of data exists; however, it is crucial to recognize that reported IC50 values can vary significantly across different studies. This variability can be attributed to differences in experimental conditions such as cell seeding density, duration of drug exposure, and the specific viability assay used. The following table provides a range of reported IC50 values for cisplatin in several common cancer cell lines to serve as a general reference.
| Cell Line | Cancer Type | Incubation Time | Reported IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 96h | ~1.0 - 2.8[1][2] |
| A549 | Lung Carcinoma | 24h | 16.48[3] |
| 72h | 9[4] | ||
| HeLa | Cervical Adenocarcinoma | 24h | 14.7 - 23.3[5] |
| 48h | 12.3[6] | ||
| HepG2 | Hepatocellular Carcinoma | 24h | 10 - 58[7][8] |
| 48h | 7.7[6] |
Note: The IC50 values presented are for illustrative purposes and highlight the variability in the literature. For accurate comparison, it is imperative to evaluate both compounds in the same experiment under identical conditions.
Mechanisms of Action and Signaling Pathways
This compound (as a Thiosemicarbazone)
The anticancer activity of thiosemicarbazones is believed to be multifactorial.[9] Key proposed mechanisms include:
-
Inhibition of Ribonucleotide Reductase: This enzyme is crucial for DNA synthesis and repair.[10]
-
Chelation of Metal Ions: Thiosemicarbazones can bind to essential metal ions like iron and copper, disrupting cellular processes.
-
Induction of Oxidative Stress: They can lead to the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.[11]
These actions can culminate in the activation of apoptotic pathways.
Caption: Proposed apoptotic pathway for thiosemicarbazones.
Cisplatin
Cisplatin's primary mode of action is the induction of DNA damage.[12] Upon entering the cell, it forms covalent adducts with DNA, leading to:
-
Inhibition of DNA Replication and Transcription: The DNA adducts create physical blocks that stall these essential processes.
-
Activation of DNA Damage Response (DDR): The cell recognizes the DNA lesions and activates signaling cascades.
-
Induction of Apoptosis: If the DNA damage is too severe to be repaired, the DDR pathways trigger programmed cell death.[12][13]
Cisplatin can induce both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[14]
Caption: Cisplatin-induced apoptotic signaling pathways.
Experimental Protocols
To obtain reliable comparative data, a standardized experimental workflow should be followed. The MTT assay is a common method for assessing cell viability and determining the IC50 of a compound.
General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound and cisplatin. Remove the overnight culture medium from the cells and add the medium containing the various concentrations of the test compounds. Include untreated control wells (vehicle only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: General workflow for an MTT cytotoxicity assay.
Conclusion
While this compound belongs to a class of compounds with demonstrated anticancer potential, a direct comparison of its efficacy against cisplatin is not possible without dedicated experimental data. The information presented here highlights the distinct mechanisms of action between thiosemicarbazones and platinum-based drugs, suggesting potential for different efficacy profiles and applications. Future research should focus on conducting direct comparative cytotoxicity assays across a panel of cancer cell lines to elucidate the relative potency and potential therapeutic value of this compound.
References
- 1. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Interactions between Cisplatin and Two Histone Deacetylase Inhibitors in MCF7, T47D and MDA-MB-231 Human Breast Cancer Cell Lines – An Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. science.utm.my [science.utm.my]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Evaluation of Cisplatin Efficacy on HepG2 and E. coli Cells under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpcbs.com [ijpcbs.com]
- 11. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Assessing the Selectivity of Thiosemicarbazide Derivatives for Cancer Cells Over Normal Cells: A Comparative Analysis
A critical challenge in cancer chemotherapy is the development of agents that exhibit high toxicity toward cancer cells while sparing normal, healthy cells. This guide provides a comparative assessment of the in vitro selectivity of thiosemicarbazide derivatives, with a focus on compounds structurally related to "4-(2-Methoxyphenyl)-3-thiosemicarbazide," for which direct comparative data is not available in the current scientific literature. As a primary analogue, this report details the selectivity of N-(2-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide, a closely related thiosemicarbazone, and other derivatives to offer insights into the potential cancer cell-specific cytotoxicity of this class of compounds.
Lack of Direct Data for this compound
Extensive searches of scientific literature did not yield studies that have directly evaluated the cytotoxic selectivity of "this compound" on a panel of cancer cell lines alongside a normal cell line. Therefore, a direct comparison of its performance is not currently possible.
Case Study: N-(2-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide
A structurally similar compound, N-(2-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide, has been investigated for its antiproliferative activity against several human cancer cell lines and a normal canine kidney cell line (MDCK). The data from these studies provide a valuable surrogate for understanding the potential selectivity of the 2-methoxyphenyl thiosemicarbazone scaffold.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for N-(2-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide and other relevant thiosemicarbazone derivatives against various cancer and normal cell lines. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, is a key indicator of cancer-specific toxicity.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| N-(2-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | BxPC-3 (Pancreatic) | 0.2 | MDCK (Kidney) | >100 | >500 | [1] |
| RD (Rhabdomyosarcoma) | 23 | MDCK (Kidney) | >100 | >4.3 | [1] | |
| Thiazole Derivative 2h | HL-60 (Leukemia) | 43 | Vero (Kidney) | >100 | >2.3 | [2] |
| N-(3-Methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | ≤ 0.1 | MDCK (Kidney) | >100 | >1000 | [1] |
| HeLa (Cervical) | 5.8 | MDCK (Kidney) | >100 | >17.2 | [1] | |
| RD (Rhabdomyosarcoma) | 11.6 | MDCK (Kidney) | >100 | >8.6 | [1] |
Experimental Protocols
The evaluation of a compound's cytotoxic and selective properties relies on robust and reproducible experimental methodologies. Below are the detailed protocols for the key experiments typically cited in such studies.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer and normal cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) and allowed to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The test compound, "this compound" or its analogues, is dissolved in a suitable solvent (e.g., DMSO) and then diluted in a complete cell culture medium to various concentrations. The cells are then treated with these concentrations for a specified period, typically 24 to 72 hours. Control wells receive the vehicle (solvent) at the same final concentration.
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Visualizing Experimental and Logical Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Workflow for determining the cytotoxicity and selectivity of a test compound.
Signaling Pathways and Mechanisms of Action
While the precise mechanism of action for "this compound" is uncharacterized, thiosemicarbazones are generally believed to exert their anticancer effects through multiple pathways. One of the primary proposed mechanisms is the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. By chelating essential metal ions like iron and copper, which are cofactors for this enzyme, thiosemicarbazones disrupt the production of deoxyribonucleotides, leading to cell cycle arrest and apoptosis. The increased demand for these metal ions in rapidly proliferating cancer cells may contribute to the observed selectivity.
Caption: Proposed mechanism of action for thiosemicarbazone anticancer activity.
References
Safety Operating Guide
Safe Disposal of 4-(2-Methoxyphenyl)-3-thiosemicarbazide: A Procedural Guide
For Immediate Reference: Treat 4-(2-Methoxyphenyl)-3-thiosemicarbazide as an acutely toxic chemical waste. Due to its structural similarity to thiosemicarbazide, it is recommended to handle it with the same level of precaution.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a thiosemicarbazide derivative, this compound should be managed as a hazardous substance.
Key Hazard and Regulatory Information
| Property | Value/Classification | Source |
| Common Synonyms | 1-(2-Methoxyphenyl)thiosemicarbazide | N/A |
| CAS Number | 40207-02-1 | [1][2][3][4][5][6] |
| Molecular Formula | C8H11N3OS | [1] |
| Inferred Hazard Statement | H301: Toxic if swallowed | [7] |
| Inferred EPA Hazardous Waste Code | P116 (as a thiosemicarbazide compound) | N/A |
| Primary Disposal Route | Incineration by a licensed hazardous waste facility | N/A |
Experimental Protocols for Disposal
The proper disposal of this compound is not a laboratory experiment but a strict procedural protocol to be followed. The primary method of disposal is through a licensed environmental waste management company.
Waste Collection Protocol:
-
Designate a Waste Container: Utilize a clearly labeled, dedicated hazardous waste container for all solid waste contaminated with this compound. This includes unused product, contaminated personal protective equipment (PPE), and any materials used for spill cleanup.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the inferred EPA waste code P116.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Arrange for Pickup: Once the container is full or has been in use for the maximum allowable time by local regulations, arrange for its collection by your institution's EHS or a certified hazardous waste contractor.
Disposal Workflow
The following diagram illustrates the procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Personal Protective Equipment (PPE)
When handling this compound, including during disposal procedures, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A properly fastened laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If trained and safe to do so, contain the spill using an inert absorbent material.
-
Clean-up: Carefully sweep or scoop the solid material into a designated hazardous waste container. Avoid generating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
For any exposure, refer to the first-aid measures outlined in the Safety Data Sheet for thiosemicarbazide or a similar toxic compound and seek immediate medical attention.[7]
References
Personal protective equipment for handling 4-(2-Methoxyphenyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of 4-(2-Methoxyphenyl)-3-thiosemicarbazide. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) and Handling
Given the absence of a specific Safety Data Sheet for this compound, standard laboratory precautions for handling solid chemical compounds of unknown toxicity, and guidance for the general class of thiosemicarbazides, should be strictly followed.[1][2]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3]
Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Eye Protection | Chemical safety goggles or a face shield | Must be worn at all times to protect against splashes.[2][4][5][6] |
| Hand Protection | Nitrile or other chemically resistant gloves | Inspect gloves for tears or punctures before and during use.[2][4][6] |
| Body Protection | Standard laboratory coat | Should be worn at all times.[2] For tasks with a higher risk of splashes, chemical-resistant coveralls may be necessary.[7][8] |
| Respiratory Protection | NIOSH-approved respirator | Necessary if handling large quantities or if there is a risk of aerosolization outside of a fume hood.[2][3][9] |
| Footwear | Closed-toe shoes | Leather or canvas shoes should be avoided; chemical-resistant boots are recommended when handling large quantities.[7] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as specified in the table above.
-
-
Weighing and Aliquoting:
-
Dissolving:
-
Add solvent to the solid slowly to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or water bath.
-
-
Reaction and Incubation:
-
Keep all reaction vessels clearly labeled.
-
Conduct reactions within the fume hood.
-
-
Post-Handling:
-
Decontaminate the work surface thoroughly.
-
Dispose of all waste as outlined in the disposal plan below.
-
Wash hands thoroughly after removing gloves.[3]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[1]
| Waste Type | Collection and Labeling | Disposal Procedure |
| Solid Waste | Collect unused compound and grossly contaminated disposable items (e.g., weighing paper, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.[2] | Dispose of through your institution's Environmental Health and Safety (EHS) office.[2] Follow all local, state, and federal regulations for hazardous waste disposal.[1][2] |
| Liquid Waste | Collect solutions containing the compound in a separate, sealed, and labeled hazardous liquid waste container.[2] | Dispose of through your institution's EHS office.[2] Never dispose of down the drain or in regular trash.[2] |
| Contaminated PPE | Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste container.[2] | Dispose of as hazardous waste through your institution's EHS office.[2] |
Experimental Workflow for Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. echemi.com [echemi.com]
- 6. hsa.ie [hsa.ie]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
